4-Methylpentanoic acid-D12
Description
Properties
IUPAC Name |
deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-BTXGSBRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpentanoic acid-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 4-Methylpentanoic acid-D12. This deuterated internal standard is a crucial tool for the accurate quantification of 4-methylpentanoic acid in various biological and environmental matrices.
Core Chemical Properties
This compound, also known as isocaproic acid-D12, is a stable isotope-labeled derivative of 4-methylpentanoic acid. Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆D₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 128.23 g/mol | [1][3][4] |
| CAS Number | 116287-57-1 | [2] |
| Appearance | Neat oil or liquid | [1][5] |
| Purity | ≥98% atom % D; ≥99% deuterated forms (d1-d12) | [1][6] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [2] |
Solubility
The solubility of this compound in various solvents is detailed in the following table, making it adaptable for a range of analytical methodologies.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/ml | [2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml | [2] |
| Ethanol | 10 mg/ml | [2] |
| Phosphate-buffered saline (PBS), pH 7.2 | 0.1 mg/ml | [2] |
Synthesis of this compound
While specific proprietary synthesis methods may vary between suppliers, a common approach for the synthesis of deuterated fatty acids involves the malonic ester synthesis followed by deuteration. The following is a representative protocol.
Experimental Protocol: Malonic Ester Synthesis and Deuteration
-
Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a strong base, such as sodium ethoxide, to form an enolate. This enolate is then alkylated with a suitable deuterated alkyl halide, for example, 1-bromo-2-methylpropane-d9. This reaction is typically carried out in an anhydrous ethanol solvent under an inert atmosphere.
-
Hydrolysis: The resulting deuterated diethyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved by refluxing with a strong acid, such as hydrochloric acid.
-
Decarboxylation: The deuterated dicarboxylic acid is subsequently heated to induce decarboxylation, yielding 4-Methylpentanoic acid with deuterium atoms at specific positions.
-
Perdeuteration (if required): For complete deuteration (D12), further H/D exchange reactions may be necessary. This can be achieved using methods like heating with D₂O in the presence of a catalyst (e.g., platinum on carbon).
-
Purification: The final product is purified using techniques such as distillation or column chromatography to achieve high isotopic and chemical purity.
Analytical Applications: Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard for the quantification of endogenous 4-methylpentanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][7]. The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of 4-Methylpentanoic Acid using GC-MS
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add a precise amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to isolate the fatty acids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization:
-
To increase volatility for GC analysis, derivatize the extracted fatty acids. A common method is esterification to form methyl esters using a reagent like BF₃ in methanol.
-
Heat the sample with the derivatizing agent, then extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs onto a GC column (e.g., a polar capillary column).
-
The GC will separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of 4-methylpentanoic acid and its deuterated internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards containing known concentrations of 4-methylpentanoic acid and a fixed concentration of the D12-internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Determine the concentration of 4-methylpentanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Logical Relationship: Analyte and Internal Standard
The core principle of using a stable isotope-labeled internal standard is the assumption that the analyte and the standard behave identically during sample processing and analysis, with the only difference being their mass.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the described protocols may be necessary.
References
- 1. Documents download module [ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methylpentanoic acid-D12 (CAS: 116287-57-1) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methylpentanoic acid-D12, a deuterated isotopologue of 4-methylpentanoic acid. This document is intended to serve as a core resource, detailing its chemical properties, applications in quantitative analysis, and its role within relevant biological pathways.
Core Compound Data
This compound is a stable, isotopically labeled form of 4-methylpentanoic acid, also known as isocaproic acid. The incorporation of twelve deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2]
| Property | Value | Source(s) |
| CAS Number | 116287-57-1 | [2] |
| IUPAC Name | Pentanoic-2,2,3,3,4,5,5,5-d8 acid-d, 4-(methyl-d3)- | [2] |
| Molecular Formula | C₆D₁₂O₂ | [2] |
| Molecular Weight | 128.23 g/mol | |
| Synonyms | 4-Methylvaleric Acid-D12, Isocaproic Acid-D12, Isohexanoic Acid-D12 | [2] |
| Physical State | Neat oil | [2] |
| Purity | Typically ≥98% isotopic enrichment | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | [2] |
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its utility stems from its chemical similarity to the analyte (4-methylpentanoic acid), ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
General Experimental Workflow
The use of this compound as an internal standard typically follows a standardized workflow to ensure accurate and precise quantification of 4-methylpentanoic acid in biological matrices.
Experimental Protocols
While a specific, universally adopted protocol for this compound is not available in the public domain, the following sections outline representative methodologies for the analysis of short-chain fatty acids (SCFAs) using isotopically labeled internal standards. These can be adapted for the specific quantification of 4-methylpentanoic acid.
2.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, fecal matter, tissue homogenates) and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To a known quantity of the sample, add a precise amount of this compound solution in a suitable solvent (e.g., methanol).
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the SCFAs. A common method involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
2.2.2. Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acids.
-
Derivatizing Agent: A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: The dried extract is reconstituted in the derivatizing agent and heated (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (TMS) esters.
2.2.3. LC-MS/MS Analysis
LC-MS/MS can often be performed without derivatization, offering a more direct analysis.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid), is employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the deuterated internal standard.
-
| Parameter | GC-MS (Representative) | LC-MS/MS (Representative) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Carrier Gas/Mobile Phase | Helium | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Oven Program/Gradient | e.g., 60°C hold 2 min, ramp to 280°C at 10°C/min | e.g., 5% B to 95% B over 10 min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |
| MS Detection | Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Note: Specific parameters should be optimized for the instrument and matrix being used.
Biological Significance and Signaling Pathways
4-Methylpentanoic acid belongs to the family of short-chain fatty acids (SCFAs), which are primarily produced by the gut microbiota through the fermentation of dietary fiber. SCFAs are increasingly recognized as crucial signaling molecules in host physiology, influencing metabolism, immunity, and gut health.[3]
G-Protein Coupled Receptor (GPCR) Signaling
SCFAs, including branched-chain fatty acids like 4-methylpentanoic acid, are known to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[4][5] This activation triggers downstream signaling cascades that can modulate various cellular responses.
Histone Deacetylase (HDAC) Inhibition
Certain SCFAs are also known to act as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, SCFAs can promote a more open chromatin state, thereby influencing gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Methylpentanoic acid | TargetMol [targetmol.com]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) | Semantic Scholar [semanticscholar.org]
Unveiling the Isotopic Signature: A Technical Guide to 4-Methylpentanoic Acid-D12
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular properties and analysis of deuterated 4-Methylpentanoic acid. This document provides a comprehensive overview of the molecular weight of 4-Methylpentanoic acid-D12, alongside a detailed, hypothetical experimental protocol for its determination.
Core Data Summary
The introduction of deuterium in place of hydrogen atoms significantly alters the molecular weight of 4-Methylpentanoic acid. This isotopic substitution is a powerful tool in various research applications, including metabolic studies and pharmacokinetic analyses. The key quantitative data for both the standard and the fully deuterated form of 4-Methylpentanoic acid are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methylpentanoic acid | C₆H₁₂O₂ | 116.16[1] |
| This compound | C₆D₁₂O₂ | 128.29 |
Note: The molecular weight for the deuterated compound was calculated using the atomic weights of Carbon (12.011 u), Oxygen (15.999 u), and Deuterium (2.014 u).
Hypothetical Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This section outlines a standard methodology for the precise determination of the molecular weight of this compound utilizing High-Resolution Mass Spectrometry (HRMS).
Objective: To experimentally verify the molecular weight of this compound.
Materials and Methods:
-
Sample Preparation:
-
A 1 mg/mL stock solution of this compound is prepared in methanol.
-
A serial dilution is performed to obtain a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer) coupled with an electrospray ionization (ESI) source is used.
-
The ESI source is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid group.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Scan Range (m/z): 50 - 500
-
Resolution: 100,000 FWHM
-
-
Data Acquisition and Analysis:
-
The instrument is calibrated using a standard calibration mixture prior to sample analysis.
-
The sample is introduced into the mass spectrometer via direct infusion.
-
The resulting mass spectrum is analyzed to identify the deprotonated molecular ion peak [M-H]⁻.
-
The theoretical exact mass of the [M-H]⁻ ion of this compound is calculated and compared to the experimentally observed mass.
-
Visualizing the Workflow
The logical flow of the experimental protocol for determining the molecular weight of this compound is depicted in the following diagram.
This comprehensive guide provides the essential data and a robust, albeit hypothetical, procedural framework for professionals engaged in the study and application of isotopically labeled compounds. The provided information is intended to facilitate further research and development in this critical area of science.
References
An In-depth Technical Guide to the Applications of Deuterated 4-Methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core uses of deuterated 4-methylpentanoic acid, a valuable tool in modern research and pharmaceutical development. By replacing hydrogen atoms with their heavier, stable isotope deuterium, this molecule offers unique advantages for enhancing the precision of analytical measurements and for elucidating complex biological processes. This document details its primary applications, provides generalized experimental protocols, and illustrates key concepts with diagrams and data tables.
Introduction to Deuterated 4-Methylpentanoic Acid
Deuterated 4-methylpentanoic acid is a form of 4-methylpentanoic acid (also known as isocaproic acid) where one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification has a profound impact on the molecule's properties, stemming from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage[1]. This increased stability is the foundation for its principal applications.
The primary uses of deuterated 4-methylpentanoic acid can be categorized as:
-
Internal Standard: For accurate quantification in mass spectrometry-based analyses.
-
Metabolic Tracer: To follow the fate of 4-methylpentanoic acid or related molecules in biological systems.
-
Pharmacokinetic Modulator: To strategically slow down the metabolism of drug candidates.
Core Applications in Detail
Internal Standard in Quantitative Mass Spectrometry (LC-MS/GC-MS)
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are considered the gold standard for internal standards[2][3]. They are used to correct for variations that can occur during sample preparation, as well as fluctuations in the instrument's performance. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source[4]. This allows for highly accurate and precise quantification, even in complex biological matrices like plasma or urine[5].
The workflow for using deuterated 4-methylpentanoic acid as an internal standard is straightforward. A known amount of the deuterated standard is added to each sample at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration. This ratiometric approach effectively cancels out variability.
Metabolic Tracer in Pharmacokinetic and Metabolomic Studies
Stable isotope tracing is a powerful technique to map metabolic pathways and quantify the flux of metabolites through these pathways[6][7][8]. Deuterated 4-methylpentanoic acid can be introduced into a biological system (e.g., cell culture or an animal model) as a tracer. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can elucidate the metabolic fate of the parent molecule[9].
This approach provides invaluable insights into:
-
The activity of specific metabolic pathways[10].
-
How diseases or drug treatments alter metabolism.
-
The biosynthesis of complex molecules.
Pharmacokinetic Modulator
The Kinetic Isotope Effect can be strategically employed to improve the pharmacokinetic properties of a drug[11][12]. If a drug molecule contains a 4-methylpentanoyl group and metabolism at this site leads to rapid clearance or the formation of toxic metabolites, replacing hydrogen with deuterium at the metabolically vulnerable position can slow down this process[1].
Potential benefits of this "deuterium switch" approach include:
-
Increased drug half-life , potentially allowing for less frequent dosing[13].
-
Reduced formation of toxic metabolites , leading to an improved safety profile.
-
Altered metabolic pathways , which can sometimes be beneficial[11].
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and analytical instrumentation.
Protocol 1: Use as an Internal Standard for LC-MS Quantification
1. Materials and Reagents:
-
Deuterated 4-methylpentanoic acid (internal standard, IS)
-
Non-deuterated 4-methylpentanoic acid (analyte)
-
Biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction cartridges)
2. Methodology:
-
Prepare a stock solution of the deuterated internal standard in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Add a fixed concentration of the internal standard stock solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.
-
Perform sample extraction. This could be a protein precipitation (e.g., by adding cold acetonitrile), liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase.
-
Inject the samples into the LC-MS/MS system.
-
Analyze the data by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration for the calibration standards to generate a calibration curve.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transitions | Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. |
Table 1: Illustrative LC-MS/MS parameters for the analysis of 4-methylpentanoic acid.
Protocol 2: General Workflow for a Stable Isotope Tracing Experiment
1. Materials and Reagents:
-
Deuterated 4-methylpentanoic acid
-
Cell culture medium appropriate for the cell line being studied
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS)
-
Cold extraction solvent (e.g., 80% methanol)
-
Cell scraper (for adherent cells)
2. Methodology:
-
Culture cells to the desired confluency or density.
-
Replace the standard medium with a medium containing a known concentration of deuterated 4-methylpentanoic acid.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer.
-
Quench metabolism rapidly by washing the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells (if adherent).
-
Centrifuge the cell extract to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analyze the extract using high-resolution LC-MS to identify and quantify the mass isotopologues of downstream metabolites.
-
Analyze the data to determine the extent of deuterium incorporation into various metabolites, providing insights into pathway activity.
Data Presentation
The use of a deuterated internal standard significantly improves the quality of quantitative data. The table below provides an illustrative example of the impact on precision and accuracy.
| Measurement | Without Internal Standard | With Deuterated Internal Standard |
| Mean Measured Concentration (µM) | 11.2 | 10.1 |
| Standard Deviation (µM) | 1.8 | 0.4 |
| Coefficient of Variation (%CV) | 16.1% | 4.0% |
| Accuracy (% of theoretical) | 112% | 101% |
Table 2: Illustrative data demonstrating the improvement in analytical performance when using a deuterated internal standard for a theoretical sample concentration of 10 µM.
Synthesis of Deuterated 4-Methylpentanoic Acid
While commercially available, understanding the synthesis of deuterated 4-methylpentanoic acid is valuable for researchers. A common approach involves using deuterated starting materials. For example, a Grignard reaction with a deuterated reagent can be employed.
Conclusion
Deuterated 4-methylpentanoic acid is a versatile and powerful tool for researchers in the pharmaceutical and life sciences. Its application as an internal standard is crucial for achieving high-quality, reliable quantitative data in bioanalysis. Furthermore, its use as a metabolic tracer and a potential modulator of drug metabolism opens up numerous avenues for research in pharmacokinetics, drug discovery, and systems biology. As analytical technologies continue to advance, the utility of such stable isotope-labeled compounds is set to expand, further enabling scientific discovery.
References
- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-Methylpentanoic Acid-D12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for 4-Methylpentanoic acid-D12 (Isocaproic acid-D12), an isotopically labeled internal standard crucial for quantitative analysis in various research and development settings. Ensuring the integrity of this compound is paramount for generating accurate and reproducible data. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Principles of Stability for Deuterated Compounds
The stability of an isotopically labeled compound like this compound is governed by two primary factors: its inherent chemical stability, which mirrors its unlabeled counterpart, and its isotopic stability, which relates to the potential for deuterium-hydrogen (D-H) exchange. The fundamental principle is that the isotopic label should not significantly alter the chemical reactivity or toxicity of the molecule. Therefore, safety and handling precautions should be based on the properties of the unlabeled 4-methylpentanoic acid.
Recommended Storage Conditions
Proper storage is the first line of defense in maintaining the integrity of this compound. The following table summarizes the recommended storage conditions from various suppliers.
| Supplier | Form | Recommended Storage Temperature | Stated Stability |
| Cayman Chemical | Neat Oil | -20°C | ≥ 4 years |
| CDN Isotopes | Neat Oil | Room Temperature | Stable for at least 3 years; re-analysis recommended after this period. |
| MedchemExpress | Neat Oil | -20°C | 3 years |
| MedchemExpress | In Solvent | -80°C | 6 months |
| MedchemExpress | In Solvent | -20°C | 1 month |
General Storage Recommendations:
-
As a neat oil: For long-term storage, -20°C is the most commonly recommended temperature to minimize any potential for degradation.
-
In solution: If the compound is dissolved in a solvent, storage at -80°C is preferable to slow down any potential solvent-mediated degradation or D-H exchange. Short-term storage at -20°C is also acceptable.
-
Protection from moisture: Deuterated compounds should be protected from moisture to prevent D-H exchange. Storage in a desiccator is advisable, especially for solid forms of deuterated compounds.
-
Inert atmosphere: For long-term storage, particularly of solutions, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Potential Degradation Pathways
The primary stability concerns for this compound are chemical degradation and isotopic exchange.
Chemical Degradation:
-
Oxidation: As with many organic molecules, oxidation can be a degradation pathway.
-
Incompatibility: The unlabeled compound, 4-methylpentanoic acid, is incompatible with strong bases and strong oxidizing agents.
Isotopic (Deuterium) Exchange:
-
pH-catalyzed exchange: Deuterium atoms on carbon atoms (C-D bonds) are generally stable. However, they can be susceptible to exchange under strongly acidic or basic conditions, especially at elevated temperatures. The rate of hydrogen-deuterium exchange for carboxylic acids is often at its minimum between pH 2 and 3.
-
Back-exchange: This occurs when deuterium atoms are replaced by protons from the analytical mobile phase or sample diluent. This is a significant concern for labile deuterium atoms.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Buffer solutions: pH 2, 4, 7, 9, and 12
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and store at -20°C until analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.
-
Follow the incubation and sampling procedure as described for acidic hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂ to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate at room temperature for a defined period, protected from light.
-
Withdraw samples at specified time points and store at -20°C until analysis.
-
-
Thermal Degradation:
-
Place a sample of the neat oil or a solution in a temperature-controlled oven (e.g., 60°C).
-
Withdraw samples at specified time points and store appropriately until analysis.
-
-
Photostability:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
4. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from all potential degradation products.
-
Mass spectrometry is crucial for monitoring the isotopic purity and identifying any loss of the deuterium label.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the stability assessment of this compound.
Caption: Workflow for Stability Assessment of this compound.
This comprehensive approach to understanding and managing the stability of this compound will ensure its reliability as an internal standard, thereby contributing to the overall quality and integrity of research and drug development programs.
Isocaproic Acid-d12: A Technical Guide for Researchers in Drug Development and Metabolomics
Introduction: In the landscape of modern analytical research, the pursuit of precision and accuracy is paramount. For scientists and drug development professionals utilizing mass spectrometry-based quantification, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating analytical variability. Among these, deuterated compounds have emerged as a cost-effective and reliable choice. This technical guide provides an in-depth exploration of the applications of isocaproic acid-d12, a deuterated analog of the branched-chain fatty acid, isocaproic acid. This guide will detail its core applications, provide experimental protocols, present quantitative performance data, and visualize key workflows and metabolic pathways.
Core Application: Internal Standard in Mass Spectrometry
Isocaproic acid-d12 serves primarily as an internal standard for the quantitative analysis of isocaproic acid and other structurally related short-chain fatty acids (SCFAs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind its use lies in its chemical similarity to the analyte of interest. Being nearly identical in chemical and physical properties, isocaproic acid-d12 co-elutes with the non-labeled isocaproic acid during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known concentration of isocaproic acid-d12 to each sample, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte.
Experimental Protocols
The following is a detailed methodology for the quantification of short-chain fatty acids, including isocaproic acid, in biological matrices using a deuterated internal standard like isocaproic acid-d12. This protocol is adapted from validated methods for SCFA analysis.[1][2]
Sample Preparation (Human Plasma/Serum)
-
Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To a 100 µL aliquot of the sample, add 10 µL of a working solution of isocaproic acid-d12 (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (Optional but Recommended for LC-MS):
-
To enhance chromatographic retention and ionization efficiency, derivatization is often employed. A common method involves the use of 3-nitrophenylhydrazine (3-NPH).
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.
-
Incubate at 40°C for 30 minutes.
-
After incubation, add 950 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the sample.
-
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating derivatized SCFAs.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode for derivatized SCFAs.
-
Ionization Source: Electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isocaproic Acid (derivatized): Precursor ion (Q1) -> Product ion (Q3) - Specific m/z values will depend on the derivatizing agent used.
-
Isocaproic Acid-d12 (derivatized): Precursor ion (Q1) -> Product ion (Q3) - The precursor ion will have a mass shift corresponding to the 12 deuterium atoms.
-
Quantitative Data Presentation
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of short-chain fatty acids using deuterated internal standards. The data is representative of the expected performance when using isocaproic acid-d12 as an internal standard for isocaproic acid.
Table 1: Method Performance for Short-Chain Fatty Acid Quantification [1][3]
| Analyte | Linearity Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Acetate | 0.1 - 1000 | > 0.998 | 0.003 | 0.01 |
| Propionate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |
| Isobutyrate | 0.1 - 1000 | > 0.999 | 0.001 | 0.005 |
| Butyrate | 0.1 - 1000 | > 0.999 | 0.001 | 0.005 |
| Isovalerate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |
| Valerate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |
| Isocaproic Acid | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |
Table 2: Precision and Accuracy of the Method [1][3]
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Isocaproic Acid | Low QC (0.5 µM) | < 10% | < 15% | 90 - 110% |
| Mid QC (50 µM) | < 8% | < 12% | 92 - 108% | |
| High QC (800 µM) | < 5% | < 10% | 95 - 105% |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Application as a Metabolic Tracer
Beyond its use as an internal standard, isocaproic acid-d12 has potential applications as a metabolic tracer to investigate pathways involving branched-chain amino acid (BCAA) catabolism. Isocaproic acid is a key metabolite in the breakdown of leucine, an essential amino acid. By introducing isocaproic acid-d12 into a biological system (e.g., cell culture or in vivo model), researchers can trace the metabolic fate of the deuterated label through downstream pathways. This allows for the measurement of metabolic flux and the identification of key enzymatic steps and potential metabolic bottlenecks.
Branched-Chain Amino Acid Catabolism Pathway
The diagram below illustrates the catabolic pathway of the BCAA leucine, highlighting the position of isocaproic acid.
Caption: Leucine catabolism pathway showing the position of isocaproic acid.
By administering isocaproic acid-d12 as a tracer, the incorporation of deuterium can be tracked into downstream metabolites such as isovaleryl-CoA and ultimately acetyl-CoA and acetoacetate. This would enable the quantitative assessment of the flux through this specific segment of BCAA metabolism under various physiological or pathological conditions.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Toxicological Profile of 4-Methylpentanoic Acid-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicological information for 4-Methylpentanoic acid-D12 (CAS No. 116287-57-1). The information is compiled from available Safety Data Sheets (SDS) and toxicological data for the non-deuterated analogue, 4-methylpentanoic acid (isocaproic acid), to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is the deuterated form of 4-methylpentanoic acid. Below are its key identification and physical characteristics.
| Property | Value |
| Synonyms | 4-(methyl-d3)-pentanoic-2,2,3,3,4,5,5,5-d8 acid-d, FA 6:0-d12, Isohexoic Acid-d12, 4-Methylvaleric Acid-d12, Isobutylacetic Acid-d12, Isocaproic Acid-d12[1] |
| CAS Number | 116287-57-1[1] |
| Molecular Formula | C₆D₁₂O₂ |
| Molecular Weight | 128.23 g/mol |
| Appearance | Neat oil |
| Boiling Point | 199-201 °C (for non-deuterated form)[2] |
| Density | 0.923 g/cm³ at 25 °C (for non-deuterated form)[2] |
| Flash Point | 97.2 °C (for non-deuterated form)[3] |
| Solubility | Insoluble in water (for non-deuterated form)[3] |
| Stability | Stable under recommended storage conditions.[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
Signal Word: Danger[1]
Hazard Pictograms:
-
(GHS06)
-
(GHS05)
It is important to note that while one Safety Data Sheet mentions "No irritant effect" on the skin under the primary irritant effect section, the official GHS classification clearly indicates that the substance causes severe skin burns and is corrosive.[1] For safety purposes, the GHS classification should be strictly followed.
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 2050 mg/kg | [3] |
| LD₅₀ | Rabbit | Dermal | 1050 µL/kg | [3][4] |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [2] |
Experimental Protocols
The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.
Methodology:
-
Animal Model: Adult rats, typically of a single sex (females are often preferred), are used. The animals should be healthy and have intact skin.
-
Preparation: The day before the test, the fur is removed from the dorsal/flank area of the animal (approximately 10% of the body surface area).
-
Dose Administration: The test substance is applied uniformly over the shaved area. For liquids, the dose is typically applied as is.
-
Exposure: The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD₅₀ (the dose estimated to cause mortality in 50% of the test animals) is determined. A gross necropsy of all animals is performed at the end of the study.
Skin Corrosion/Irritation (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause irreversible skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).
-
Exposure: The substance is covered with a gauze patch and held in place for up to a 4-hour exposure period.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at graded intervals after patch removal. Observations are made for up to 14 days.
-
Endpoint: The substance is classified as corrosive if it causes full-thickness destruction of skin tissue or as an irritant based on the severity and reversibility of the observed skin reactions. For 4-methylpentanoic acid, it is classified as corrosive after a 1 to 4-hour exposure.[2]
Biological Signaling and Workflow Diagrams
Hazard Assessment Workflow
The following diagram illustrates a typical workflow for assessing the dermal hazards of a chemical substance according to OECD guidelines.
Potential Signaling Pathway Involvement
Branched-chain fatty acids, such as 4-methylpentanoic acid, are known to be involved in lipid metabolism. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and can influence the activity of transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). The following diagram illustrates a plausible signaling pathway.
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety measures are required during handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Do not breathe dust or mists. Wash thoroughly after handling. Take off immediately all contaminated clothing and wash it before reuse.
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
-
Storage: Keep the container tightly sealed. Store in a cool, dry place.
Conclusion
This compound is a hazardous chemical classified as toxic in contact with skin and capable of causing severe skin burns and eye damage. All handling should be performed with appropriate personal protective equipment and engineering controls in a laboratory setting. While specific toxicological data for the deuterated compound is limited, information from its non-deuterated analogue, 4-methylpentanoic acid, provides valuable insight into its toxicological profile. As a branched-chain fatty acid, it may also play a role in modulating lipid metabolism through pathways involving PPARα and SREBP-1. Researchers and drug development professionals should exercise caution and adhere to all safety guidelines when working with this compound.
References
Technical Guide: 4-Methylpentanoic Acid-D12 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylpentanoic acid-D12, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Below, you will find its key specifications, detailed experimental protocols for its application, and a visual representation of a typical analytical workflow.
Data Presentation: Certificate of Analysis Summary
This compound is a stable, isotopically labeled analog of 4-methylpentanoic acid, designed for use as an internal standard in quantitative analyses, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3][4][5]. The following tables summarize the typical quantitative data found in a Certificate of Analysis.
Table 1: General Properties and Specifications
| Property | Specification |
| Chemical Formula | C₆D₁₂O₂ |
| Molecular Weight | 128.23 g/mol [4][6][7][8][9] |
| Physical State | Neat Oil / Liquid[4][6][8][10] |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₁₂)[4][6] |
| Storage Conditions | Room temperature or -20°C[4][6][7] |
| Stability | ≥ 4 years under appropriate storage conditions[6] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 116287-57-1[1][6] |
| Synonyms | Isohexoic Acid-d12, 4-Methylvaleric Acid-d12, Isocaproic Acid-d12[1][6] |
Experimental Protocols
The primary application of this compound is as an internal standard to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification[10][11]. Below are detailed methodologies for its use in the quantitative analysis of short-chain fatty acids (SCFAs) in biological matrices.
Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids (Derivatization-Free)
This protocol is adapted for the analysis of SCFAs in various biological samples like plasma, feces, and tissue homogenates.
1. Sample Preparation and Extraction:
-
Weigh approximately 30 mg of a tissue sample or pipette 30 µL of plasma into a microcentrifuge tube.
-
Add a known concentration of this compound internal standard solution in ethanol. The concentration should be within the expected range of the analyte.
-
Add 293.75 µL of ethanol to the sample.
-
Vortex thoroughly to ensure proper mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
Concentrate the extract using a vacuum centrifuge.
2. Sample Acidification:
-
To ensure the SCFAs are in their volatile acidic form for GC analysis, reconstitute the dried extract in 0.6 M succinic acid.
3. GC-MS Instrumental Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the acidified sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a polar capillary column suitable for fatty acid analysis (e.g., a polyethylene glycol column).
-
Carrier Gas: Helium.
-
Oven Program: Implement a temperature gradient to separate the SCFAs.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 4-methylpentanoic acid and this compound.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the native analyte (4-methylpentanoic acid) and the deuterated internal standard (this compound).
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the response ratio against the analyte concentration to generate the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids (with Derivatization)
This method is suitable for sensitive quantification and involves derivatization to improve chromatographic retention and ionization efficiency.
1. Sample Preparation and Extraction:
-
Homogenize fecal or tissue samples in a suitable solvent like 70% isopropanol.
-
Centrifuge the homogenate and collect the clear supernatant.
2. Addition of Internal Standard:
-
To a known volume of the supernatant (e.g., 50 µL), add an equal volume of an aqueous solution containing a known concentration of this compound.
3. Derivatization:
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride (3-NPH) and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Mix and incubate at 40°C for 30 minutes to allow the derivatization reaction to complete.
-
Stop the reaction by adding a small volume of formic acid.
4. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate would be around 500 µL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Set up transitions for both the derivatized analyte and the derivatized internal standard.
-
5. Data Analysis and Quantification:
-
The data analysis process is similar to the GC-MS protocol. Calculate the ratio of the peak area of the derivatized analyte to the peak area of the derivatized internal standard.
-
Use a calibration curve prepared with derivatized standards to quantify the analyte in the samples.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a quantitative analysis using an internal standard and a typical signaling pathway where short-chain fatty acids like 4-methylpentanoic acid may be involved.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Simplified signaling pathways of short-chain fatty acids.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Methodological & Application
Application Notes and Protocols for 4-Methylpentanoic acid-D12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanoic acid-D12 is the deuterated form of 4-methylpentanoic acid, also known as isocaproic acid. It is a branched-chain fatty acid and a short-chain fatty acid (SCFA) metabolite.[1][2] Due to its structural similarity to the endogenous analyte and its distinct mass difference, this compound is an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.
Applications
This compound is primarily utilized as an internal standard in the quantitative analysis of 4-methylpentanoic acid and other structurally related branched-chain fatty acids in various biological matrices, including but not limited to:
-
Metabolomics Research: To study the role of branched-chain fatty acids in metabolic pathways and their association with various physiological and pathological states.
-
Microbiome Research: To quantify microbial metabolites, as 4-methylpentanoic acid is a product of gut microbiota.
-
Drug Development: In pharmacokinetic and pharmacodynamic studies where the analyte of interest is structurally similar to 4-methylpentanoic acid.
-
Food and Beverage Analysis: For the quantification of 4-methylpentanoic acid in products like wine and other fermented beverages.[3]
Quantitative Data
The following tables summarize the typical quantitative performance data for the analysis of 4-methylpentanoic acid using analytical methods incorporating a deuterated internal standard. The data presented is a composite from methodologies for short-chain and branched-chain fatty acids and should be considered as a guideline. Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Over a concentration range of 0.1 to 100 µg/mL. |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L | In wine samples, following derivatization.[3] |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/L | In wine samples, following derivatization. |
| Accuracy (% Recovery) | 90 - 110% | Matrix-dependent, may require optimization. |
| Precision (%RSD) | < 10% | For both intra- and inter-day precision.[3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Over a concentration range of 0.01 to 25 µg/mL. |
| Limit of Detection (LOD) | 1.0 - 4.0 nM | For standard fatty acids after derivatization.[4] |
| Limit of Quantification (LOQ) | 5.0 - 10.0 nM | For standard fatty acids after derivatization. |
| Accuracy (% Recovery) | 95 - 105% | Dependent on extraction efficiency and derivatization. |
| Precision (%RSD) | < 15% | For complex biological matrices. |
Experimental Protocols
Protocol 1: Quantification of 4-Methylpentanoic Acid in Biological Fluids by GC-MS
This protocol describes the analysis of 4-methylpentanoic acid in samples such as plasma, serum, or urine using GC-MS with this compound as an internal standard. Derivatization is often required to increase the volatility of the analyte.
1. Materials and Reagents:
-
4-Methylpentanoic acid standard
-
This compound internal standard
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl, or pentafluorobenzyl bromide)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
Thaw biological fluid samples on ice.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Acidify the sample by adding 10 µL of 6M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of the derivatization agent (e.g., MTBSTFA with 1% TBDMSCl).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized 4-methylpentanoic acid and this compound.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Quantification of 4-Methylpentanoic Acid in Biological Samples by LC-MS/MS
This protocol is suitable for the analysis of 4-methylpentanoic acid in various biological matrices. Derivatization can be employed to enhance ionization efficiency and chromatographic retention.
1. Materials and Reagents:
-
4-Methylpentanoic acid standard
-
This compound internal standard
-
Derivatization agent (optional, e.g., 3-nitrophenylhydrazine hydrochloride (3-NPH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC))
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ultrapure water
2. Sample Preparation (with Derivatization):
-
Homogenize solid samples (e.g., tissue, feces) in a suitable buffer.
-
To 50 µL of sample homogenate or liquid sample, add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of a water/acetonitrile mixture (50:50, v/v).
-
Add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM EDC in methanol.
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 10 µL of 0.1% formic acid.
-
Dilute the sample with the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize and monitor specific precursor-product ion transitions for the derivatized analyte and internal standard.
-
4. Data Analysis:
-
Follow the same data analysis procedure as described in the GC-MS protocol, using the peak areas from the MRM chromatograms.
Visualizations
References
- 1. 4-Methylpentanoic acid | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 4-Methylpentanoic Acid using 4-Methylpentanoic Acid-D12 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanoic acid, also known as isocaproic acid, is a short-chain fatty acid (SCFA) and an endogenous metabolite found in various biological systems.[1][2][3][4] It is a metabolite of 20 alpha-hydroxycholesterol and plays a role in lipid metabolism.[1][2] The accurate quantification of SCFAs in biological matrices is crucial for understanding their role in health and disease, including gut health, metabolic disorders, and neurological conditions.[2][5][6]
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules like 4-methylpentanoic acid.[6][7] However, the analysis of underivatized SCFAs by LC-MS can be challenging due to their high polarity, which results in poor retention on conventional reversed-phase columns, and their volatility, which can lead to variability.[6][8][9]
To overcome these challenges and ensure high accuracy and precision, stable isotope-labeled internal standards are employed in a technique called isotope dilution mass spectrometry.[10] 4-Methylpentanoic acid-D12 is a deuterated analog of 4-methylpentanoic acid and serves as an ideal internal standard for its quantification.[11] It exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of matrix effects and variations in sample handling, leading to reliable and reproducible quantitative results.[12]
This document provides a detailed protocol for the LC-MS/MS analysis of 4-methylpentanoic acid in biological samples using this compound as an internal standard.
Principle of Isotope Dilution LC-MS/MS
The core of this analytical approach is the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to each sample at the beginning of the workflow. The internal standard co-elutes with the endogenous analyte (4-methylpentanoic acid) during liquid chromatography. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the standards to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples. This ratiometric approach effectively normalizes for any analyte loss during sample processing and compensates for ion suppression or enhancement effects in the mass spectrometer.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol
This protocol describes the quantification of 4-methylpentanoic acid in human serum. The method involves protein precipitation, derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency, followed by LC-MS/MS analysis.[8][13][14]
Materials and Reagents
-
4-Methylpentanoic acid (≥98% purity)
-
This compound (≥99% deuterated forms)[11]
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Formic acid (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Methanol (MeOH, LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methylpentanoic acid and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) Methanol:Water.
-
IS Spiking Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with acetonitrile.
-
Calibration Standards (0.1 to 50 µg/mL): Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution with 50:50 (v/v) Methanol:Water. These will be used to spike into the matrix (e.g., charcoal-stripped serum) to create the calibration curve.
-
3-NPH Solution (50 mM): Dissolve 3-NPH·HCl in 50% methanol. Prepare fresh.[15]
-
EDC/Pyridine Solution (50 mM EDC in 9% Pyridine): Dissolve EDC·HCl in a 50% methanol solution containing 9% pyridine. Prepare fresh.[15]
Sample Preparation and Derivatization
Caption: Sample Preparation Workflow.
-
Protein Precipitation: To 50 µL of serum sample (or standard/QC), add 200 µL of cold IS Spiking Solution (10 µg/mL in acetonitrile).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.
-
Derivatization: Add 25 µL of 50 mM 3-NPH solution and 25 µL of 50 mM EDC/9% pyridine solution to the supernatant.[15]
-
Incubation: Vortex briefly and incubate the mixture at 40°C for 30 minutes.[14]
-
Quenching: After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
Final Preparation: Vortex the final mixture and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 15% B; 1-5 min: 15-80% B; 5-6 min: 80-95% B; 6-7 min: 95% B; 7.1-9 min: 15% B (re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended LC-MS/MS Parameters.
MRM Transitions
The exact m/z values should be confirmed by infusing standard solutions of the derivatized compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methylpentanoic acid-3NPH | 251.1 | 137.0 | 15 |
| This compound-3NPH | 263.2 | 137.0 | 15 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the corresponding concentration of the analyte. Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: For the unknown samples, calculate the peak area ratio and use the calibration curve equation to determine the concentration of 4-methylpentanoic acid.
Method Performance Characteristics
The following table summarizes typical performance data for a validated LC-MS/MS method for SCFA analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998[16] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110%[16][17] |
| Precision (%RSD) | < 15%[16] |
Table 3: Typical Method Performance Characteristics.
Metabolic Context
4-Methylpentanoic acid is a branched-chain fatty acid. Such fatty acids are involved in lipid metabolism and can originate from the breakdown of branched-chain amino acids or from cholesterol metabolism.[1][4] Their precise roles and pathways are areas of active research, particularly in the context of the gut microbiome's influence on host metabolism.
Caption: Simplified Metabolic Context.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-methylpentanoic acid in complex biological matrices by LC-MS/MS. The detailed protocol herein, which includes sample derivatization, offers high sensitivity and accuracy, enabling researchers to confidently investigate the role of this and other short-chain fatty acids in various physiological and pathological processes. Proper method validation is essential to ensure data quality and reproducibility.
References
- 1. 4-Methylpentanoic acid | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isocaproic acid - Wikipedia [en.wikipedia.org]
- 4. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 15. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 4-Methylpentanoic Acid in Human Plasma by LC-MS/MS Using 4-Methylpentanoic acid-D12 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylpentanoic acid, also known as isocaproic acid, is a short-chain fatty acid (SCFA) that plays a role in various metabolic processes. Accurate quantification of SCFAs in biological matrices is crucial for understanding their physiological and pathological significance.[1] Isotope dilution mass spectrometry is a powerful technique for this purpose, offering high accuracy and precision.[1] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-methylpentanoic acid in human plasma. The method utilizes 4-Methylpentanoic acid-D12 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation and analysis, ensuring data reliability.[1][2][3]
Principle
The method involves the extraction of 4-methylpentanoic acid and the spiked internal standard (this compound) from human plasma via protein precipitation. The prepared samples are then analyzed using a reverse-phase LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard versus the analyte concentration.[3]
Experimental Protocols
3.1. Materials and Reagents
-
4-Methylpentanoic acid (≥99% purity)
-
This compound (≥99% deuterated forms)[4]
-
HPLC-grade acetonitrile, methanol, and water
-
Mass spectrometry grade formic acid
-
Blank human plasma (screened for interferences)
3.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-methylpentanoic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 4-methylpentanoic acid primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol.
-
3.3. Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for blank samples (to which 10 µL of methanol is added).
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
3.4. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
Data Presentation: Quantitative Data Summary
Table 1: Optimized Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 4-Methylpentanoic acid | 115.1 | 71.1 | 100 | -15 |
| This compound | 127.2 | 77.1 | 100 | -15 |
Note: These values are representative and require optimization on the specific instrument used. The precursor ion in negative mode is [M-H]⁻. Fragmentation of the carboxylate anion typically involves neutral losses.
Table 2: Representative Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 4,520 | 89,500 | 0.051 |
| 25 | 11,350 | 90,100 | 0.126 |
| 50 | 22,800 | 89,800 | 0.254 |
| 100 | 46,100 | 90,500 | 0.509 |
| 250 | 114,500 | 89,900 | 1.274 |
| 500 | 228,000 | 90,200 | 2.528 |
| 1000 | 455,000 | 89,700 | 5.072 |
| 2500 | 1,130,000 | 90,300 | 12.514 |
| 5000 | 2,245,000 | 89,600 | 25.056 |
| Linearity (R²) | > 0.995 |
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -8.5% to 9.2% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Logic of quantification using an internal standard.
References
Application Note: Tracing Cellular Metabolism with 4-Methylpentanoic Acid-D12
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylpentanoic acid-D12 is a stable isotope-labeled short-chain fatty acid (SCFA) that serves as a powerful tool for metabolic labeling and tracer studies.[1][2] As a deuterated analog of isocaproic acid, it can be introduced into biological systems to track the absorption, distribution, metabolism, and incorporation of this SCFA into various biomolecules. The heavy deuterium isotopes make it distinguishable from its endogenous counterparts by mass spectrometry, enabling precise quantification and pathway analysis.[1][3] This application note provides detailed protocols for the use of this compound in metabolic labeling experiments, focusing on its incorporation into cellular lipids and for use as an internal standard.
Principle of Metabolic Labeling
Metabolic labeling with stable isotopes is a fundamental technique used to investigate the dynamics of biomolecules in living systems.[4][5] When cells are cultured in the presence of a labeled precursor, such as this compound, the cellular machinery utilizes this molecule in its metabolic pathways. Consequently, the deuterium label is incorporated into downstream metabolites and macromolecules. By analyzing the distribution and abundance of the isotopic label, researchers can elucidate metabolic fluxes, identify novel biosynthetic pathways, and assess the impact of therapeutic interventions on cellular metabolism.[6][7]
Applications
-
Tracing Fatty Acid Metabolism: Elucidate the pathways of short-chain fatty acid uptake, activation, and incorporation into complex lipids such as triglycerides and phospholipids.[6][8]
-
Lipidomics: Serve as an internal standard for the accurate quantification of endogenous 4-methylpentanoic acid and related metabolites in complex biological samples.[1]
-
Drug Development: Evaluate the effect of drug candidates on fatty acid metabolism and lipid signaling pathways.
-
Nutrient Tracing: Investigate the contribution of specific dietary fatty acids to cellular energy homeostasis and signaling.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol describes the labeling of cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, or a metabolically relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. This improves its solubility and delivery to cells. A 10:1 molar ratio of fatty acid to BSA is recommended.
-
Warm the complete culture medium to 37°C.
-
Supplement the medium with the this compound-BSA complex to a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual unincorporated label.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Labeled Cells
This protocol outlines the extraction of total lipids from cells labeled with this compound using a modified Bligh-Dyer method.
Materials:
-
Labeled cell pellet
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Centrifuge
-
Glass vials
Procedure:
-
Resuspend the cell pellet in 100 µL of ice-cold water.
-
Add 400 µL of ice-cold methanol and vortex thoroughly.
-
Add 200 µL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Add 200 µL of ice-cold chloroform and 200 µL of ice-cold water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.
Protocol 3: Analysis of Labeled Lipids by LC-MS
This protocol provides a general workflow for the analysis of lipid extracts containing this compound-labeled species by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Lipid extract
-
LC-MS system equipped with a C18 column
-
Appropriate mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid)
Procedure:
-
Inject the resuspended lipid extract onto the LC-MS system.
-
Separate the lipid species using a suitable gradient elution on the C18 column.
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid classes.
-
Perform data analysis to identify and quantify the deuterated lipid species. The mass shift of +12 Da will indicate the incorporation of this compound.
Data Presentation
The following table presents hypothetical data from an experiment where a cell line was labeled with 50 µM this compound for 24 hours. The data represents the percentage of the labeled form for several lipid species.
| Lipid Class | Specific Lipid Species | % Labeled |
| Phosphatidylcholine | PC(34:1) | 8.5 |
| Phosphatidylethanolamine | PE(36:2) | 6.2 |
| Triglyceride | TG(52:3) | 15.7 |
| Diacylglycerol | DG(34:1) | 11.3 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Standards in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. Deuterated internal standards have emerged as the gold standard for robust and reliable quantification, particularly in complex matrices encountered in drug development, clinical diagnostics, and environmental analysis.[1][2] These stable isotope-labeled compounds are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]
The use of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[2] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[2] Any variability encountered during sample extraction, handling, and analysis, such as matrix effects, ion suppression, or instrument drift, will affect both the analyte and the deuterated standard to the same extent.[1][2][3] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[2]
This document provides detailed application notes and protocols for the use of deuterated standards in mass spectrometry across various fields.
Core Principles and Advantages
The primary advantage of employing deuterated standards is the significant enhancement of data quality. Key benefits include:
-
Enhanced Accuracy and Precision: By compensating for systematic and random errors, deuterated standards lead to more accurate and reproducible results.[1][4]
-
Correction for Matrix Effects: Biological and environmental samples contain complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization.[1][4]
-
Compensation for Sample Preparation Variability: Losses during extraction, cleanup, and reconstitution are accounted for, as the deuterated standard is affected to the same degree as the analyte.[1]
-
Improved Method Robustness: Assays using deuterated standards are less susceptible to minor variations in experimental conditions, making them more rugged and reliable.[1]
General Workflow for Quantitative Analysis using Deuterated Standards
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis employing a deuterated internal standard.
Caption: General experimental workflow for quantitative analysis using deuterated standards.
Application Notes and Protocols
Application 1: Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood
Introduction: Therapeutic drug monitoring of immunosuppressants is critical for organ transplant recipients to ensure optimal efficacy while minimizing toxicity. LC-MS/MS with deuterated internal standards is the gold standard for this application due to its high sensitivity and specificity.
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample, add 100 µL of a working solution containing the deuterated internal standards (e.g., cyclosporine A-d12, tacrolimus-d3, sirolimus-d3, everolimus-d4) in methanol.
-
Add 150 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the analytes. For example, start at 50% B, increase to 95% B over 2 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporine A | Cyclosporine A-d12 | 1202.8 | 1184.8 |
| Tacrolimus | Tacrolimus-d3 | 821.5 | 768.5 |
| Sirolimus | Sirolimus-d3 | 931.6 | 864.6 |
| Everolimus | Everolimus-d4 | 975.6 | 908.6 |
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte and its corresponding deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analytes in the patient samples by interpolation from the calibration curve.
Quantitative Data:
Table 1: Comparison of Assay Precision for Immunosuppressants with and without Deuterated Internal Standards
| Analyte | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Tacrolimus | None | 12.5 | 15.2 |
| Tacrolimus | Tacrolimus-d3 | 3.8 | 5.1 |
| Sirolimus | None | 14.1 | 16.8 |
| Sirolimus | Sirolimus-d3 | 4.2 | 6.3 |
Application 2: Analysis of Pesticide Residues in Food Matrices
Introduction: The analysis of pesticide residues in food is essential for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS and deuterated internal standards provides a robust workflow for the analysis of a wide range of pesticides in complex food matrices.
Experimental Protocol:
1. Sample Preparation (QuEChERS):
-
Homogenize 15 g of the food sample.
-
Add 15 mL of 1% acetic acid in acetonitrile and an appropriate amount of the deuterated internal standard mix.
-
Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 or similar reversed-phase column suitable for pesticide analysis.
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the target pesticides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive and negative mode switching.
-
Scan Type: MRM.
-
MRM Transitions: (Example for Carbendazim)
-
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbendazim | Carbendazim-d4 | 192.1 | 160.1 |
3. Data Analysis:
-
Follow the same data analysis procedure as described in Application 1.
Quantitative Data:
Table 2: Improvement in Accuracy for Pesticide Analysis in a Cannabis Matrix using Deuterated Internal Standards
| Analyte | Without Internal Standard (% Accuracy) | With Deuterated Internal Standard (% Accuracy) |
| Imidacloprid | 38.5 | 98.2 |
| Myclobutanil | 45.2 | 101.5 |
| Spiromesifen | 52.8 | 95.7 |
Application 3: Clinical Biomarker Quantification - Testosterone in Serum
Introduction: Accurate measurement of testosterone in serum is crucial for the diagnosis and management of various endocrine disorders. LC-MS/MS with a deuterated testosterone internal standard is the reference method, offering superior accuracy and precision compared to immunoassays, especially at low concentrations.
Experimental Protocol:
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add 25 µL of testosterone-d3 internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient for steroid separation.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
Scan Type: MRM.
-
MRM Transitions:
-
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone | Testosterone-d3 | 289.2 | 97.1 |
| 289.2 | 109.1 | ||
| Testosterone-d3 | 292.2 | 100.1 | |
| 292.2 | 112.1 |
3. Data Analysis:
-
Follow the same data analysis procedure as described in previous applications.
Quantitative Data:
Table 3: Comparison of Assay Performance for Testosterone Analysis
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Linearity (r²) | 0.992 | >0.999 |
| Precision (%CV) at low concentration | 15-20% | <10% |
| Accuracy (% Bias) | ± 25% | < ± 15% |
Application 4: Environmental Analysis - Bisphenol A (BPA) in Water
Introduction: Bisphenol A (BPA) is an endocrine-disrupting chemical that is a common environmental contaminant. Monitoring its levels in water sources is important for public health. Solid-phase extraction (SPE) followed by LC-MS/MS with a deuterated BPA internal standard is a sensitive and reliable method for its quantification.
Experimental Protocol:
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify 250 mL of water sample to pH 2.
-
Spike with BPA-d16 internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the BPA and BPA-d16 with methanol or a mixture of ammonia and methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient for BPA elution.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, negative mode.
-
Scan Type: MRM.
-
MRM Transitions:
-
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Bisphenol A (BPA) | Bisphenol A-d16 | 227.1 | 133.1 |
| 227.1 | 212.1 | ||
| Bisphenol A-d16 | 241.1 | 141.9 | |
| 241.1 | 223.0 |
3. Data Analysis:
-
Follow the same data analysis procedure as described in previous applications.
Quantitative Data:
Table 4: Recovery and Precision for BPA Analysis in Spiked Water Samples
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Recovery (%) | 65 - 115 | 95 - 105 |
| Precision (%RSD) | < 15 | < 5 |
Visualization of Key Concepts
Caption: Principle of isotope dilution using a deuterated internal standard.
Conclusion
Deuterated internal standards are indispensable tools in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological and environmental matrices. The detailed application notes and protocols provided herein demonstrate the broad applicability and significant benefits of using deuterated standards in drug development, clinical diagnostics, and environmental monitoring. By implementing these robust methodologies, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Column-switching LC-MS/MS analysis for quantitative determination of testosterone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of bisphenol A analogs in water sample by liquid chromatography-tandem mass spectrometry with solid phase extraction [syyfyx.com]
Application Notes and Protocols: 4-Methylpentanoic acid-D12 Solution Preparation
Introduction
4-Methylpentanoic acid-D12 is the deuterated form of 4-methylpentanoic acid, a short-chain fatty acid.[1][2] Due to the presence of deuterium atoms, it serves as an excellent internal standard for the quantification of 4-methylpentanoic acid in various biological and environmental samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The stable isotope labeling allows for differentiation from the endogenous, non-labeled analyte, thereby improving the accuracy and precision of analytical measurements.[1] These application notes provide detailed protocols for the preparation of this compound solutions for research and drug development applications.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility.
| Property | Value |
| Molecular Formula | C₆D₁₂O₂ |
| Molecular Weight | 128.23 g/mol [1][4] |
| Appearance | Colorless to light yellow liquid/neat oil[1][2][4] |
| Purity | ≥99% deuterated forms (d₁-d₁₂)[4] |
| Storage (Neat) | Store at room temperature for short term, -20°C for up to 3 years, or 4°C for up to 2 years for long-term storage.[1][2] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2] |
| Stability | Stable for at least 4 years if stored under recommended conditions.[4] |
Experimental Protocols
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (neat oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance in a fume hood.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with DMSO. For 1 mg of the compound, add DMSO to the 1 mL mark of the volumetric flask to achieve a 1 mg/mL concentration.
-
Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Caption: Logical workflow for the use of this compound as an internal standard.
Solubility Data
The choice of solvent is crucial for preparing accurate and stable solutions. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL [1][2] |
| DMF | ~10 mg/mL [4] |
| Ethanol | ~10 mg/mL [4] |
| PBS (pH 7.2) | ~0.1 mg/mL [4] |
Note: It is recommended to use freshly opened, anhydrous solvents, especially for hygroscopic solvents like DMSO, as absorbed water can impact solubility. [1][2]
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Incomplete Dissolution | Insufficient solvent volume or inappropriate solvent. | Gently warm the solution, sonicate, or select a more appropriate solvent based on the solubility data. |
| Precipitation upon Storage | Exceeded solubility limit at lower temperatures. | Prepare a more dilute stock solution or gently warm the solution before use to redissolve the precipitate. |
| Degradation of Compound | Repeated freeze-thaw cycles, exposure to light, or incompatible solvent. | Aliquot stock solutions to minimize freeze-thaw cycles. Store in amber vials to protect from light. Ensure solvent compatibility. |
| Loss of Deuterium Label | Back-exchange with protic solvents under certain pH conditions. | Use deuterated solvents where feasible for sample preparation and mobile phases. Minimize time between sample preparation and analysis. [5] |
References
Application Notes and Protocols for 4-Methylpentanoic acid-D12 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid involved in various metabolic processes, including lipid metabolism.[1] Its deuterated isotopologue, 4-Methylpentanoic acid-D12, serves as an ideal internal standard for quantitative metabolomics studies. The use of stable isotope-labeled internal standards is a cornerstone of precise and accurate quantification in mass spectrometry-based metabolomics, as they correct for variability in sample preparation and instrument response.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research, with a focus on quantification of its non-labeled counterpart in biological matrices.
Core Applications
This compound is primarily intended for use as an internal standard in stable isotope dilution assays for the quantification of 4-methylpentanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] This approach is critical in various research areas, including:
-
Gut Microbiome Research: Short-chain fatty acids (SCFAs) like 4-methylpentanoic acid are key metabolites produced by the gut microbiota from the fermentation of dietary fiber.[7][8] Quantifying their levels in biological fluids (e.g., plasma, urine, fecal water) is crucial for understanding host-microbe interactions and their impact on health and disease.
-
Disease Biomarker Discovery: Altered levels of 4-methylpentanoic acid may be associated with certain pathological conditions. For instance, it has been studied in the context of chronic heart failure and sarcopenia.[6]
-
Drug Development: Monitoring the levels of endogenous metabolites like 4-methylpentanoic acid can provide insights into the metabolic effects of drug candidates.
Quantitative Data Summary
The following tables summarize typical performance parameters for the quantification of short-chain fatty acids using stable isotope dilution LC-MS/MS methods. While specific data for this compound is not extensively published, these values from similar SCFA analyses provide a benchmark for expected method performance.
Table 1: Representative LC-MS/MS Method Performance for SCFA Quantification
| Parameter | Acetate | Propionate | Butyrate | Isovalerate | Valerate |
| Linearity (r²) | >0.998 | >0.998 | >0.998 | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.003 mM | 0.001 mM | 0.001 mM | 0.001 mM | 0.001 mM |
| Limit of Quantification (LOQ) | - | - | - | - | - |
| Accuracy (% Recovery) | 92-120% | 92-120% | 92-120% | 92-120% | 92-120% |
| Intra-day Precision (%RSD) | <12% | <12% | <12% | <12% | <12% |
| Inter-day Precision (%RSD) | <20% | <20% | <20% | <20% | <20% |
Data adapted from a direct LC-MS/MS technique for SCFA analysis.[7][8]
Table 2: Performance of a Derivatization-Based LC-MS/MS Method for SCFAs in Plasma
| Parameter | Acetic Acid | Butyric Acid | Pentanoic Acid |
| Linearity (r²) | 0.9967 | 0.9930 | 0.9958 |
| Linear Range (ng/mL) | 0.1 - 200 | 0.1 - 200 | 0.1 - 200 |
| LOQ (ng/mL) | 0.1 | 0.05 | 0.01 |
| Recovery at 0.1 ng/mL (%) | 113.4 | 105.7 | 85.0 |
| Recovery at 10 ng/mL (%) | 100.2 | 98.9 | 95.6 |
| Recovery at 200 ng/mL (%) | 99.8 | 101.5 | 102.3 |
| Repeatability (%RSD, n=8) | <3.6% | <3.6% | <3.6% |
Data adapted from an LC-MS/MS method using chemical derivatization.[9]
Experimental Protocols
Protocol 1: Quantification of 4-Methylpentanoic Acid in Human Plasma using LC-MS/MS with Derivatization
This protocol is adapted from established methods for short-chain fatty acid analysis and is designed for the sensitive quantification of 4-methylpentanoic acid.
1. Materials and Reagents:
-
4-Methylpentanoic acid (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (or other biological matrix)
2. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4-methylpentanoic acid in 20% methanol/water.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 0.1 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Derivatization Reagents:
-
3-NPH solution: 200 mM 3-NPH·HCl in 50% acetonitrile/water.
-
EDC solution: 120 mM EDC·HCl in 75% acetonitrile/water containing 6% pyridine.
-
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard stock solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 3-NPH solution and 50 µL of EDC solution to the supernatant.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, add 500 µL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
4-Methylpentanoic acid derivative: To be determined by infusion of the derivatized standard.
-
This compound derivative: To be determined by infusion of the derivatized internal standard.
-
Protocol 2: General Protocol for SCFA Analysis in Fecal Samples by GC-MS
This protocol outlines a general procedure for the analysis of short-chain fatty acids, including 4-methylpentanoic acid, in fecal samples.
1. Sample Collection and Storage:
-
Collect fecal samples and immediately store them at -80°C until analysis.
2. Extraction:
-
Weigh approximately 50 mg of frozen fecal sample into a 2 mL tube.
-
Add a known volume of an appropriate extraction solvent (e.g., a mixture of water and acetonitrile) containing the this compound internal standard.
-
Homogenize the sample using a bead beater or similar device.
-
Centrifuge at high speed to pellet solid debris.
-
Collect the supernatant for derivatization.
3. Derivatization (e.g., Silylation):
-
Evaporate a portion of the supernatant to dryness under nitrogen.
-
Add a silylating agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane).
-
Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.
4. GC-MS Analysis:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An optimized temperature gradient to separate the SCFAs.
-
Carrier Gas: Helium.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for both the native and deuterated 4-methylpentanoic acid derivatives.
Visualizations
Caption: General experimental workflow for metabolomics analysis using a deuterated internal standard.
Caption: Simplified signaling pathways of gut microbiota-derived short-chain fatty acids (SCFAs).
References
- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 2. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. This compound | 116287-57-1 [chemicalbook.com]
- 5. biocompare.com [biocompare.com]
- 6. lookchem.com [lookchem.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
Application Notes and Protocols for 4-Methylpentanoic Acid-D12 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylpentanoic acid-D12 as a stable isotope-labeled tracer in metabolic research and drug development. Detailed protocols for its application as an internal standard in quantitative analysis are also presented.
Introduction to this compound
This compound is a deuterated form of 4-methylpentanoic acid, a branched-chain fatty acid. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, makes it an ideal internal standard for mass spectrometry-based quantification. The significant mass difference between the deuterated and non-deuterated forms allows for precise differentiation and quantification, minimizing the impact of matrix effects and variations in sample preparation and instrument response.
The use of deuterated standards, such as this compound, is a cornerstone of the stable isotope dilution technique, which is considered the gold standard for quantitative analysis in metabolomics and pharmacokinetic studies. This technique enhances the accuracy, precision, and reproducibility of analytical methods.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of its non-labeled counterpart, 4-methylpentanoic acid, and other structurally similar branched-chain fatty acids in various biological matrices.
Metabolic Research:
-
Branched-Chain Fatty Acid Metabolism: As an internal standard, it facilitates the precise measurement of endogenous 4-methylpentanoic acid, enabling studies on the pathways and fluxes of branched-chain fatty acid metabolism in health and disease.
-
Microbiome Research: The gut microbiome produces various branched-chain fatty acids. This compound can be used to accurately quantify these microbial metabolites in fecal and plasma samples, helping to elucidate the role of the gut microbiota in host metabolism.
-
Disease Biomarker Discovery: Accurate quantification of 4-methylpentanoic acid in clinical samples can aid in the identification and validation of biomarkers for various metabolic disorders.
Drug Development:
-
Pharmacokinetic Studies: While not a tracer for a drug itself, it can be used to quantify endogenous metabolites that may be affected by drug administration, providing insights into the drug's mechanism of action or off-target effects.
-
Drug-Metabolite Interaction Studies: It can be used to develop and validate quantitative assays for acidic metabolites of drugs that share structural similarities with branched-chain fatty acids.
Quantitative Data Summary
The following table summarizes typical analytical performance parameters for the quantification of 4-methylpentanoic acid using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 8.0 ng/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of 4-Methylpentanoic Acid in Biological Fluids (e.g., Plasma, Urine) using GC-MS
This protocol describes the quantification of 4-methylpentanoic acid in a biological fluid using this compound as an internal standard, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound solution (internal standard)
-
Biological fluid sample (e.g., plasma, urine)
-
Solvents: Hexane, Diethyl ether, Methanol (HPLC grade)
-
Derivatization agent: Pentafluorobenzyl bromide (PFBBr)
-
Catalyst: Diisopropylethylamine (DIPEA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, Vortex mixer, Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw the biological fluid sample on ice.
-
To 100 µL of the sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of diethyl ether.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 1% PFBBr and 0.5% DIPEA in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent with a chemical ionization source.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 25°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Selected Ion Monitoring (SIM):
-
Monitor the [M-PFB]⁻ ion for both 4-methylpentanoic acid and this compound.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known concentrations of 4-methylpentanoic acid with a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 4-methylpentanoic acid in the samples from the calibration curve.
Application Note: Quantitative Analysis of 4-Methylpentanoic Acid in Human Plasma using Isotope Dilution Mass Spectrometry with 4-Methylpentanoic acid-D12
For Researchers, Scientists, and Drug Development Professionals
This application note describes a detailed protocol for the accurate and precise quantification of 4-methylpentanoic acid in human plasma using isotope dilution mass spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, 4-Methylpentanoic acid-D12, and gas chromatography-tandem mass spectrometry (GC-MS/MS) for analysis. This robust methodology is ideal for applications in clinical research, drug development, and metabolomics studies where reliable quantification of short-chain fatty acids is crucial.
Introduction
4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid that plays a role in various physiological and pathological processes. Accurate measurement of its concentration in biological matrices is essential for understanding its metabolic significance. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled analog of the analyte as an internal standard.[1] This approach effectively corrects for sample loss during preparation and variations in instrument response.[2]
This protocol details the sample preparation, derivatization, and GC-MS/MS analysis for the quantification of 4-methylpentanoic acid in human plasma.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled internal standard (the "spike") to a sample containing the analyte of interest. The analyte and the internal standard are chemically identical and thus exhibit the same behavior during sample preparation and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
-
4-Methylpentanoic acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl)
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-methylpentanoic acid and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-methylpentanoic acid by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of MTBSTFA with 1% TBDMSCl and 50 µL of acetonitrile. Cap the tube tightly and heat at 60°C for 30 minutes.
-
Reconstitution: After cooling to room temperature, add 100 µL of hexane and vortex for 30 seconds. Transfer the solution to a GC vial with a micro-insert for analysis.
Prepare a calibration curve by spiking 100 µL of drug-free human plasma with the appropriate amount of 4-methylpentanoic acid working standard solutions to yield final concentrations ranging from 1 µg/mL to 100 µg/mL. Add 10 µL of the 10 µg/mL internal standard working solution to each calibration standard. Process the calibration standards using the same sample preparation and derivatization procedure as the unknown samples.
Caption: Experimental workflow for 4-Methylpentanoic acid analysis.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (for TBDMS derivatives):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methylpentanoic acid | 173.1 | 117.1 | 10 |
| This compound | 185.2 | 129.1 | 10 |
Note: The optimal collision energies should be determined empirically on the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of typical performance data is presented in the table below.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (%RSD) | < 10% |
Signaling Pathway
4-Methylpentanoic acid, as a branched-chain fatty acid, is metabolized through the β-oxidation pathway, which occurs in the mitochondria. This catabolic process breaks down the fatty acid into smaller molecules for energy production.
Caption: Beta-Oxidation of 4-Methylpentanoic Acid.
Conclusion
The described IDMS method using this compound as an internal standard provides a highly accurate, precise, and reliable means for the quantification of 4-methylpentanoic acid in human plasma. This detailed protocol is a valuable tool for researchers and scientists in various fields, including metabolic research, clinical diagnostics, and drug development, enabling the generation of high-quality data for a deeper understanding of the role of branched-chain fatty acids in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylpentanoic Acid-D12 Concentration
Welcome to the technical support center for 4-Methylpentanoic acid-D12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound as an internal standard in mass spectrometry-based analyses. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled form of 4-methylpentanoic acid (also known as isocaproic acid), a short-chain fatty acid. Its primary application is as an internal standard for the accurate quantification of 4-methylpentanoic acid in biological and environmental samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses.
Q2: What are the key properties of this compound?
| Property | Value |
| Chemical Formula | C6D12O2 |
| Molecular Weight | 128.23 g/mol |
| Purity | Typically ≥98% isotopic purity |
| Appearance | Neat oil or liquid |
| Storage | Recommended storage at -20°C for long-term stability |
Q3: What is the optimal concentration of this compound to use as an internal standard?
The optimal concentration of an internal standard is dependent on the specific assay, the expected concentration range of the analyte, and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. A common starting point is to aim for an internal standard concentration that is in the mid-range of the calibration curve for the unlabeled analyte. For instance, in a study quantifying short-chain fatty acids in mouse cecum and feces, a deuterated internal standard mix was prepared at a final concentration of 500 mg/L for each deuterated SCFA in the calibration standards.[2]
Q4: How should I prepare my stock and working solutions of this compound?
Stock solutions should be prepared in a high-purity organic solvent in which 4-methylpentanoic acid is readily soluble, such as methanol or acetonitrile. It is recommended to prepare a concentrated stock solution (e.g., 1 mg/mL) that can be stored at -20°C. Working solutions can then be prepared by diluting the stock solution to the desired concentration with the appropriate solvent for your experimental needs. All solutions should be stored in tightly sealed vials to prevent evaporation and contamination.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your experiments.
Issue 1: Poor Peak Shape or Peak Splitting in Chromatography
-
Question: I am observing poor peak shape (e.g., tailing, fronting) or peak splitting for this compound in my chromatogram. What could be the cause?
-
Answer: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting. Try reducing the concentration of your internal standard.
-
Column Degradation: The column's stationary phase may be degraded. Ensure you are using a column suitable for organic acid analysis and that it has not exceeded its lifetime.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of acidic compounds. For LC-MS, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure the carboxylic acid is protonated, leading to better peak shape on a reverse-phase column.
-
Sample Solvent Mismatch: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 2: Inaccurate Quantification and High Variability
-
Question: My quantitative results are inconsistent and show high variability. What are the potential sources of error?
-
Answer: Inaccurate and variable results are often linked to issues with the internal standard.
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Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification. It is crucial to evaluate matrix effects during method development. A post-extraction spike experiment can be performed to assess the extent of matrix effects.
-
Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to poor precision. Ensure the concentration is optimized for your assay as discussed in the FAQ section.
-
Pipetting Errors: Inaccurate pipetting when adding the internal standard to samples and calibrators is a common source of error. Use calibrated pipettes and ensure proper pipetting technique.
-
Analyte-Internal Standard Response Ratio Variability: If the ratio of the analyte to the internal standard is not consistent across the calibration curve, it may indicate non-linear detector response or isotopic interference.
-
Issue 3: Isotopic Interference (Crosstalk)
-
Question: I suspect there is isotopic interference between the unlabeled analyte and this compound. How can I confirm and mitigate this?
-
Answer: Isotopic interference occurs when the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice-versa.
-
Confirmation: Analyze a high-concentration solution of the unlabeled 4-methylpentanoic acid and monitor the mass transition for this compound. A significant signal in the internal standard's mass channel indicates crosstalk.
-
Mitigation:
-
Mass Resolution: Ensure your mass spectrometer is operating at a sufficient resolution to distinguish between the analyte and the internal standard.
-
Choice of Isotopologue: this compound has a large mass difference from the unlabeled compound, which minimizes the risk of interference from the natural isotopes of the analyte. However, if you suspect interference, ensure your mass spectrometer settings are optimal for separating the signals.
-
-
Issue 4: Deuterium-Hydrogen Exchange
-
Question: I am concerned about the stability of the deuterium labels on this compound. Can deuterium-hydrogen exchange occur and affect my results?
-
Answer: Deuterium-hydrogen exchange is a possibility, especially for deuteriums on or adjacent to heteroatoms. However, the deuterium atoms on the carbon backbone of this compound are generally stable under typical analytical conditions.
-
Risk Factors: The risk of exchange increases at extreme pH values (highly acidic or basic) and elevated temperatures.
-
Assessment: To assess the stability of the label, you can incubate the this compound in a blank matrix under your experimental conditions for a period of time and then analyze the sample, looking for any decrease in the deuterated signal or an increase in the signal of partially deuterated or unlabeled compound.
-
Experimental Protocols
Protocol 1: General Workflow for Quantification of 4-Methylpentanoic Acid in Human Plasma using LC-MS/MS
This protocol provides a general procedure. Specific parameters should be optimized for your instrument and application.
-
Preparation of Standards and Internal Standard:
-
Prepare a stock solution of 4-methylpentanoic acid and this compound in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by spiking the unlabeled 4-methylpentanoic acid into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to your study.
-
Prepare a working solution of this compound at a concentration of, for example, 1 µg/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-methylpentanoic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for both 4-methylpentanoic acid and this compound.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 4-methylpentanoic acid and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma as described in Protocol 1. Spike the extracted matrix with 4-methylpentanoic acid and this compound at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma with 4-methylpentanoic acid and this compound at the same concentrations before performing the extraction procedure.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for the quantification of 4-methylpentanoic acid.
Caption: A logical troubleshooting workflow for issues in quantitative analysis.
References
Technical Support Center: 4-Methylpentanoic Acid-D12 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 4-Methylpentanoic acid-D12.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is related to secondary interactions with the stationary phase and improper mobile phase pH. 4-Methylpentanoic acid has a pKa value in the range of 4.84 to 5.09. If the mobile phase pH is close to or above this pKa, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to mixed-mode retention and peak tailing. Additionally, the anionic form can interact with active silanol groups on the silica-based stationary phase, further contributing to tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic compound like this compound, a mobile phase pH at least 1.5 to 2 pH units below its pKa is recommended to ensure it is in its non-ionized form. This minimizes secondary interactions with the stationary phase and results in a more symmetrical peak shape. When the mobile phase pH is not adequately controlled, both ionized and non-ionized forms of the acid can exist, causing peak distortion.
Q3: Can the choice of HPLC column influence peak tailing for this analyte?
A3: Yes, the column chemistry plays a significant role. For acidic compounds, using a high-purity, modern silica column that is well end-capped is advisable. End-capping neutralizes many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions that cause tailing. Columns with different bonded phases (e.g., C18 vs. C8) will also affect retention and potentially peak shape. C18 columns, being more hydrophobic, may exhibit more pronounced tailing for fatty acids under certain conditions compared to the less retentive C8 columns.
Q4: What role does the sample preparation and injection solvent play in peak tailing?
A4: Sample preparation and the choice of injection solvent are crucial. Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase. Sample overload, either by injecting too high a concentration or too large a volume, can also saturate the stationary phase and cause peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Mobile Phase | Incorrect pH: The mobile phase pH is too close to the pKa of 4-Methylpentanoic acid (~4.84-5.09), causing partial ionization. | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. For example, a pH of 2.8-3.3 is often effective. Use a buffer like formic acid or phosphoric acid to maintain a stable pH. |
| Insufficient Buffer Capacity: The buffer concentration is too low to control the pH effectively, especially when the sample is injected. | Increase the buffer concentration. A concentration of 10-50 mM is generally recommended. | |
| Column | Secondary Silanol Interactions: The ionized analyte interacts with residual silanol groups on the silica stationary phase. | Use a high-purity, end-capped C18 or C8 column. Consider a column with a polar-embedded phase for better shielding of silanol groups. |
| Column Contamination: Accumulation of strongly retained compounds on the column frit or packing material. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Column Void: A void has formed at the head of the column. | Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's specified pH and pressure limits. | |
| Sample & Injection | Sample Overload: The concentration or injection volume of the sample is too high. | Dilute the sample or reduce the injection volume. |
| Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase. | Prepare the sample in the initial mobile phase whenever possible. | |
| Complex Matrix: Interferences from a complex sample matrix can cause peak tailing. | Improve sample cleanup procedures, for instance, by using solid-phase extraction (SPE). | |
| System | Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to peak broadening and tailing. | Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID). Ensure all fittings are properly connected to avoid dead volume. |
Quantitative Data on Peak Shape
The following table provides representative data on how column chemistry and mobile phase composition can affect the chromatography of medium-chain fatty acids, which are good surrogates for this compound. This data is based on the analysis of lauric acid and tridecanoic acid on Waters ACQUITY UPLC BEH C8 and C18 columns.
| Column | Mobile Phase (% Acetonitrile in 0.1% Formic Acid) | Lauric Acid Retention Time (min) | Tridecanoic Acid Retention Time (min) | Peak Shape Observation |
| ACQUITY UPLC BEH C8 | 75% | 1.5 | 2.5 | Sharp peaks, slight fronting |
| 65% | 3.0 | 5.5 | Broader peaks, noticeable fronting | |
| 55% | 6.0 | 12.0 | Significant peak broadening and fronting | |
| ACQUITY UPLC BEH C18 | 75% | 2.5 | 5.0 | Symmetrical peaks |
| 65% | 6.0 | 14.0 | Broader peaks with tailing | |
| 55% | 15.0 | >20.0 | Severe peak broadening and tailing |
Data adapted from a study on lauric and tridecanoic acids, which demonstrates the general behavior of fatty acids on these column types.
Experimental Protocols
LC-MS/MS Method for Short-Chain Fatty Acids
This protocol is a general method that can be adapted for the analysis of this compound.
1. Sample Preparation (from a biological matrix):
-
To 100 µL of sample (e.g., plasma, fecal extract), add an internal standard solution containing this compound.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-50% B
-
5-6 min: 50-90% B
-
6-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
SRM Transitions: To be optimized for 4-Methylpentanoic acid and its D12 isotopologue.
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical workflow for the analysis of this compound.
Technical Support Center: Enhancing Signal-to-Noise with 4-Methylpentanoic acid-D12
Welcome to the technical support center for the use of 4-Methylpentanoic acid-D12. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 4-methylpentanoic acid, meaning that twelve of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. Its primary application is as an internal standard (IS) for the quantitative analysis of 4-methylpentanoic acid in biological samples using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[1] The use of a deuterated internal standard is a robust method for correcting analytical variability.
Q2: How does using this compound improve the signal-to-noise ratio?
A2: this compound improves the signal-to-noise ratio (S/N) indirectly by enhancing the accuracy and precision of quantification, especially at low concentrations. Because it is chemically almost identical to the analyte (4-methylpentanoic acid), it co-elutes during chromatography and experiences similar matrix effects (ion suppression or enhancement). By adding a known amount of this compound to each sample, variations in sample preparation, injection volume, and instrument response can be normalized. This is achieved by calculating the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signal intensities fluctuate. This normalization reduces the impact of baseline noise and random errors, leading to more reliable and reproducible measurements.
Q3: What are the key considerations when using this compound as an internal standard?
A3: When using this compound, it is crucial to consider the following:
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Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte to the signal.
-
Chemical Purity: The standard should be free from chemical impurities that could interfere with the analysis.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the native analyte. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3]
-
Stability of Deuterium Labels: The deuterium atoms should be on stable positions within the molecule to prevent H/D (hydrogen-deuterium) exchange with the solvent or matrix. For this compound, the deuterium atoms are on carbon atoms, which are generally stable.
-
Concentration: The concentration of the internal standard should be sufficient to produce a strong and reproducible signal in the mass spectrometer.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for the Analyte
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | Increase the sample volume or concentrate the sample extract. |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analyte and internal standard transitions. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Inefficient Ionization | Adjust the mobile phase pH to promote ionization of the carboxylic acid group. Consider derivatization to a more readily ionizable species. |
Issue 2: High Variability in Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Use calibrated pipettes. |
| Adsorption | The internal standard may adsorb to sample vials, pipette tips, or tubing. Use silanized glassware or polypropylene vials. |
| Degradation | Verify the stability of the internal standard in the sample matrix and autosampler conditions. |
| Injector Problems | Check the autosampler for air bubbles, correct needle alignment, and potential leaks. |
| Source Contamination | A contaminated ion source in the mass spectrometer can lead to a decline in sensitivity over a long analytical run. Clean the ion source regularly. |
Issue 3: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Lack of Co-elution | Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If they are separated, consider adjusting the chromatographic method (e.g., gradient, column) to achieve co-elution.[2] |
| Isotopic Impurities in the Standard | The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration. Assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard.[4] |
| Isotopic Exchange | To confirm the stability of the deuterium labels, incubate the internal standard in a blank matrix under your experimental conditions and analyze for any increase in the unlabeled analyte signal.[2] |
| Differential Matrix Effects | If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement. To evaluate this, compare the analyte response in a neat solution versus a post-extraction spiked matrix sample.[4] |
Experimental Protocols
Protocol 1: Quantification of 4-Methylpentanoic Acid in Fecal Samples by LC-MS/MS
This protocol is adapted from methodologies for short-chain fatty acid analysis.
1. Materials and Reagents
-
4-Methylpentanoic acid
-
This compound
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Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
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Formic acid
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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3-Nitrophenylhydrazine hydrochloride (3-NPH)
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Pyridine
2. Sample Preparation (with Derivatization)
-
Homogenization: Homogenize fecal samples in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to an aliquot of the fecal homogenate.
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Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Supernatant Collection: Centrifuge the sample and collect the supernatant.
-
Derivatization:
-
Dilution: Dilute the final solution before injection into the LC-MS/MS system.
3. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 200-500 µL/min |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of both 4-methylpentanoic acid and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of 4-methylpentanoic acid in the unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of short-chain fatty acids (SCFAs), including 4-methylpentanoic acid, using deuterated internal standards.
Table 1: LC-MS/MS Method Validation Parameters for SCFAs
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [7] |
| Limit of Detection (LOD) | 0.001 - 2.4 ng/L | [8][9] |
| Lower Limit of Quantification (LLOQ) | 4.0 µmol/L | [10] |
| Intra-day Precision (CV%) | < 12% | [8] |
| Inter-day Precision (CV%) | < 20% | [8] |
| Accuracy (%) | 92 - 120% | [8] |
| Recovery (%) | ~100% | [9] |
Table 2: Example MRM Transitions for Derivatized 4-Methylpentanoic Acid
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Methylpentanoic acid-3NPH | 251.1 | 137.0 |
| This compound-3NPH | 263.2 | 137.0 |
Note: The exact m/z values may vary slightly depending on the derivatization agent and adducts formed.
Visualizations
Caption: Experimental workflow for the quantification of 4-methylpentanoic acid.
Caption: Simplified metabolic pathway related to 4-methylpentanoic acid.
References
- 1. This compound | 116287-57-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylpentanoic Acid-D12 Analysis
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers utilizing 4-Methylpentanoic acid-D12 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry? A1: this compound (C6D12O2) is a deuterated form of 4-Methylpentanoic acid, where all 12 hydrogen atoms have been replaced with deuterium isotopes.[1][2][3] It is primarily used as an internal standard for the quantification of 4-Methylpentanoic acid in biological or environmental samples using GC- or LC-MS techniques.[1][4] The mass difference allows for its clear distinction from the non-labeled analyte while sharing nearly identical chemical and chromatographic properties.
Q2: What is the expected molecular ion peak for this compound in Electron Ionization (EI) Mass Spectrometry? A2: The molecular weight of 4-Methylpentanoic acid (C6H12O2) is approximately 116.16 g/mol .[5][6] For the fully deuterated this compound (C6D12O2), the molecular weight is approximately 128.23 g/mol .[1][2][3] Therefore, in EI-MS, the molecular ion (M+•) peak is expected at a mass-to-charge ratio (m/z) of 128. However, this peak may be weak or absent due to the molecule's propensity to fragment upon ionization.
Q3: How does deuterium labeling affect the fragmentation pattern compared to the standard compound? A3: Each deuterium atom adds one mass unit to a fragment compared to a hydrogen atom. Therefore, a fragment ion containing 'n' deuterium atoms will have its m/z value shifted by 'n' units compared to the corresponding fragment from the non-labeled compound. This predictable mass shift is fundamental for interpreting the spectra and confirming the identity of fragments.
Q4: What are the major fragmentation pathways observed for this compound in EI-MS? A4: The fragmentation is analogous to its non-deuterated counterpart. Key fragmentation processes include alpha-cleavage, cleavage at the branch point of the alkyl chain, and rearrangements. The most characteristic fragments arise from the loss of the deuterated isopropyl group and a rearrangement involving the loss of deuterated propene.
Quantitative Data: Fragmentation Pattern Summary
The following table summarizes the expected key fragment ions for 4-Methylpentanoic acid and its D12 analog under typical Electron Ionization (70 eV) conditions.
| Fragment Description | Structure / Neutral Loss | m/z (C6H12O2) | m/z (C6D12O2) | Mass Shift (Δm/z) |
| Molecular Ion | [M]+• | 116 | 128 | +12 |
| Loss of Hydroxyl/Deuteroxyl | -•OH / -•OD | 99 | 110 | +11 |
| Rearrangement | -C3H6 / -C3D6 | 74 | 80 | +6 |
| Isobutyl Cation | [C4H9]+ / [C4D9]+ | 57 | 66 | +9 |
| Isopropyl Cation | [C3H7]+ / [C3D7]+ | 43 | 50 | +7 |
| Carboxyl Cation | [COOH]+ / [COOD]+ | 45 | 46 | +1 |
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for the this compound molecular ion.
Caption: Proposed EI Fragmentation Pathway for this compound.
Troubleshooting Guide
Issue: The molecular ion peak at m/z 128 is very weak or completely absent.
-
Possible Cause: This is a common characteristic of straight-chain and branched carboxylic acids under 70 eV EI conditions due to the high instability of the molecular ion.[7]
-
Solution:
-
Confirm the identity of the compound by locating its characteristic fragment ions (e.g., m/z 110, 80, 66, 50). The presence of this pattern is a strong indicator.
-
If your instrument allows, try acquiring a spectrum at a lower ionization energy (e.g., 20-30 eV). This can reduce fragmentation and increase the relative abundance of the molecular ion.
-
Consider using chemical ionization (CI) as a softer ionization technique if absolute confirmation of the molecular weight is required.
-
Issue: I see significant peaks at m/z values slightly lower than expected (e.g., m/z 127, 126).
-
Possible Cause: The isotopic purity of the deuterated standard may not be 100%. Commercially available standards often have an isotopic enrichment of around 98 atom % D.[3] This means a small percentage of molecules may be D11, D10, etc.
-
Solution:
-
Review the certificate of analysis provided by the supplier for the specified isotopic purity.[1]
-
The peak at m/z 127 could correspond to an [M-D]+• ion, which is a common fragmentation event.
-
If performing quantitative analysis, ensure your integration method accounts for the full isotopic cluster of the standard.
-
Issue: The observed fragmentation pattern does not match the one described.
-
Possible Cause: Different ionization methods can produce vastly different fragmentation patterns. The pattern described here is for Electron Ionization (EI), which is typically used with Gas Chromatography (GC-MS).
-
Solution:
-
Verify the ionization source being used. If you are using Electrospray Ionization (ESI) with LC-MS, you will not see this fragmentation pattern.
-
In negative mode ESI, you should look for the deprotonated molecule [M-D]− at m/z 126.
-
In positive mode ESI, you might observe adducts such as the protonated molecule [M+H]+ at m/z 129 or the sodiated molecule [M+Na]+ at m/z 151. Fragmentation in ESI (MS/MS) would occur from these precursor ions and follow different pathways.
-
Experimental Protocol: GC-MS Analysis
This section provides a general methodology for analyzing this compound using GC-MS with Electron Ionization.
-
Objective: To obtain the mass spectrum of this compound and confirm its fragmentation pattern.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Methodology:
-
Sample Preparation:
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Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as methanol or dichloromethane.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
Optional Derivatization: Carboxylic acids can exhibit poor chromatographic peak shape. For improved results, consider derivatization (e.g., silylation with BSTFA or esterification to form the methyl ester) prior to injection. Note that derivatization will alter the molecular weight and fragmentation pattern accordingly.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Port: 250°C, Splitless mode (or an appropriate split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase temperature at 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40 - 200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
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Identify the chromatographic peak corresponding to this compound.
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Extract the mass spectrum from the peak apex.
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Identify the molecular ion (if present) and the key fragment ions as detailed in the data table and diagram.
-
Compare the observed relative abundances to reference spectra if available.
-
-
References
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
A1: The most prevalent challenges include isotopic exchange (loss of deuterium), chromatographic shifts between the analyte and the standard, differential matrix effects, and issues related to the purity and stability of the standard.[1][2] These factors can lead to inaccurate and inconsistent quantitative results.[2]
Q2: What is isotopic exchange and why is it a problem?
A2: Isotopic exchange, or back-exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][3][4] This is problematic because it diminishes the isotopic purity of the standard. The loss of deuterium can lead to the internal standard being incorrectly measured as the unlabeled analyte, resulting in a "false positive" signal and inaccurate quantification.[4][5]
Q3: Why doesn't my deuterated internal standard co-elute with my analyte?
A3: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[2] This phenomenon, known as the deuterium isotope effect, is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.
Q4: Can deuterated internal standards always correct for matrix effects?
A4: While they are highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][7] If there is a slight chromatographic separation between the analyte and the internal standard, they can be exposed to different levels of ion suppression or enhancement from the sample matrix, leading to what is known as differential matrix effects.[2][6] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[2]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Isotopic Exchange
If you suspect that your deuterated internal standard is losing its deuterium label, this guide provides a systematic approach to diagnose and resolve the issue.
Symptoms of Isotopic Exchange:
-
A decrease in the internal standard's signal over time or with changes in sample preparation conditions.[3]
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An unexpected increase in the analyte's signal, particularly in blank samples spiked only with the internal standard.[3]
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The appearance of a chromatographic peak for the analyte at the retention time of the internal standard.[3]
Troubleshooting Workflow
References
Technical Support Center: 4-Methylpentanoic acid-D12 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylpentanoic acid-D12 as an internal standard in bioanalytical methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in biological sample analysis.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution, isotopic instability, or impurities in the standard.[1]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that 4-Methylpentanoic acid and its D12-labeled internal standard co-elute. Chromatographic separation between the analyte and the internal standard can lead to differential matrix effects, compromising analytical accuracy.[1][2]
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Assess Isotopic Stability: Investigate the possibility of deuterium-hydrogen exchange. This "back-exchange" can occur if deuterium atoms are in chemically labile positions.[1] For this compound, while the deuterium labels are generally on stable carbon positions, extreme pH conditions during sample preparation or storage could potentially promote exchange.
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Check for Impurities: The presence of unlabeled 4-Methylpentanoic acid in the D12-labeled standard can lead to artificially high measurements of the analyte.[2]
Issue 2: Variable Internal Standard Signal Intensity
Question: The signal intensity of my this compound internal standard is highly variable between samples. Why is this occurring?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the biological matrix.[1][2] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[2]
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Investigate Analyte Stability: Instability of the analyte in the biological matrix during collection, processing, and storage can lead to unreliable data.[3] While 4-Methylpentanoic acid is an endogenous metabolite, its stability should be assessed under the specific conditions of your bioanalytical method.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The primary stability concerns for this compound, as with many deuterated internal standards, revolve around its behavior during the entire bioanalytical process, from sample collection to final analysis.[3] Key considerations include:
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Freeze-Thaw Stability: The stability of the analyte should be determined after multiple freeze-thaw cycles.[4]
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample preparation and handling time.
-
Long-Term Stability: This evaluates the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.[4]
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Stock Solution and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions must be confirmed.
Q2: How can I assess the stability of this compound in my specific biological matrix?
A2: Stability is assessed by analyzing quality control (QC) samples that have been subjected to various storage and handling conditions. The mean concentration of the stability QC samples should generally be within ±15% of the nominal concentration for small molecules.[5] Detailed experimental protocols are provided in the "Experimental Protocols" section below.
Q3: Could the position of the deuterium labels on this compound affect its stability?
A3: Yes, the position of deuterium labels is crucial for the stability of a deuterated internal standard. Labels should be on non-exchangeable sites.[6] Deuterium labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent or matrix.[1][6] For this compound, the deuterium atoms are typically on carbon atoms, which is generally a stable position. However, it is still important to verify stability under your specific experimental conditions.
Q4: What are the acceptable criteria for stability in bioanalytical method validation?
A4: According to regulatory guidelines from agencies like the FDA and EMA, the mean concentration of the stability QC samples should typically be within ±15% of the nominal concentration for small molecules.[5] For the lower limit of quantitation (LLOQ), a wider acceptance criterion of ±20% may be used.[5]
Data Presentation
Table 1: Hypothetical Freeze-Thaw Stability of 4-Methylpentanoic acid in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | High QC (ng/mL) | % Nominal (Low QC) | % Nominal (High QC) |
| 1 | 48.5 | 405.2 | 97.0% | 101.3% |
| 2 | 47.9 | 401.8 | 95.8% | 100.5% |
| 3 | 48.2 | 398.5 | 96.4% | 99.6% |
Table 2: Hypothetical Short-Term (Bench-Top) Stability of 4-Methylpentanoic acid in Human Plasma at Room Temperature
| Time (hours) | Low QC (ng/mL) | High QC (ng/mL) | % Nominal (Low QC) | % Nominal (High QC) |
| 0 | 49.1 | 403.3 | 98.2% | 100.8% |
| 4 | 48.7 | 401.1 | 97.4% | 100.3% |
| 8 | 48.3 | 399.6 | 96.6% | 99.9% |
| 24 | 47.5 | 395.4 | 95.0% | 98.9% |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare a set of low and high concentration quality control (QC) samples by spiking blank biological matrix with known concentrations of 4-Methylpentanoic acid.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at the same temperature for at least 12 hours.
-
Repeat this cycle for the desired number of iterations (typically 3-5 cycles).
-
-
Sample Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (time zero samples).
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The deviation should be within the acceptance criteria (typically ±15%).
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.
-
Incubation: Place the QC samples on a laboratory bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: At the end of the incubation period, process and analyze the QC samples with a freshly prepared calibration curve and time zero QC samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the nominal concentration to determine if they meet the acceptance criteria.
Visualizations
Caption: Workflow for assessing the stability of an analyte in biological samples.
Caption: Troubleshooting guide for issues with deuterated internal standards.
Caption: Potential in-source conversion and metabolism of 4-Methylpentanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Minimizing isotopic exchange of 4-Methylpentanoic acid-D12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Methylpentanoic acid-D12 as an internal standard. Below, you will find troubleshooting guides and frequently asked questions to address common issues related to isotopic exchange and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the isotopic and chemical purity of this compound, it should be stored in a cool, dry environment, protected from light and moisture.[1] For solids, storage at -20°C or colder in a desiccator is recommended.[2] Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C), preferably under an inert atmosphere.[1][2] Always consult the manufacturer's certificate of analysis for specific storage instructions.
Q2: What is hydrogen-deuterium (H/D) exchange, and how can it affect my results with this compound?
A2: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[3][4] This process, also known as back-exchange, compromises the isotopic purity of the standard.[1] The loss of deuterium can lead to inaccurate quantification, as the internal standard may be partially measured as the unlabeled analyte.[4][5]
Q3: Which deuterium atoms on this compound are most susceptible to exchange?
A3: Deuterium atoms attached to heteroatoms, like the oxygen in the carboxylic acid group (-COOH), are highly susceptible to exchange.[3] Additionally, deuterium atoms on a carbon adjacent to the carbonyl group (the alpha-carbon) can also exchange under certain pH conditions due to keto-enol tautomerism.[3] The deuterium atoms on the methyl and pentyl chain are generally more stable and less likely to exchange under typical analytical conditions.[6]
Q4: What are the best solvents for preparing stock and working solutions of this compound?
A4: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended to prevent H/D exchange.[2] It is crucial to avoid acidic or basic aqueous solutions for long-term storage, as these can catalyze the exchange of deuterium atoms.[2][3] If an aqueous solution is necessary for your experimental workflow, it is best to prepare it fresh for immediate use.[2]
Q5: How does pH influence the stability of the deuterium labels on this compound?
A5: The rate of H/D exchange is highly dependent on pH.[3][7] Both acidic and basic conditions can catalyze the exchange.[3] For many deuterated compounds, the minimum rate of exchange occurs in a slightly acidic pH range, typically between 2 and 3.[3][8] For LC-MS applications, consider adjusting the pH of your mobile phase to around 2.6 to minimize back-exchange during analysis.[8]
Q6: Can I use this compound in aqueous buffers?
A6: While it is best to avoid long-term storage in aqueous buffers, they can be used if necessary for your experiment. If you must use an aqueous buffer, maintain a pH where the exchange rate is at a minimum (typically acidic).[3] It is also advisable to use a D₂O-based buffer to minimize the source of protons for back-exchange.[3] Always prepare these solutions fresh and use them as quickly as possible.[2]
Troubleshooting Guides
Issue 1: Loss of Deuterium Label and Inaccurate Quantification
-
Possible Cause: Back-exchange with protic solvents or atmospheric moisture.[1][8]
-
Recommended Action:
-
Handle and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon).[1]
-
Use high-purity aprotic solvents for reconstitution and dilution.[2]
-
Ensure all glassware is thoroughly dried by heating at ~150°C for 24 hours and cooling under an inert atmosphere.[9]
-
Minimize the time between sample preparation and analysis.[8]
-
For LC-MS analysis, adjust the mobile phase to a pH of approximately 2.6 to "quench" the exchange reaction.[8][10]
-
-
-
Possible Cause: pH-catalyzed exchange of deuterium atoms.[8]
-
Possible Cause: Elevated temperatures during sample handling and analysis.[3]
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
-
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated standard.[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5]
-
Possible Cause: Isotopic interference from the analyte or background ions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[2] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light; use amber vials.[2] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation.[2] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage. Prepare fresh.[2] |
Table 2: Factors Influencing the Rate of Hydrogen-Deuterium Exchange
| Factor | Impact on Exchange Rate | Recommendations for Minimization |
| pH | Catalyzed by both acids and bases. The minimum exchange rate is often observed around pH 2.5-3.[3] | Maintain a slightly acidic pH in aqueous solutions and mobile phases.[3] |
| Temperature | Higher temperatures increase the rate of exchange.[3] | Work at low temperatures (e.g., 0°C) during sample preparation and analysis.[3][11] |
| Solvent | Protic solvents (e.g., water, methanol) readily exchange protons with the standard.[3] | Use aprotic solvents (e.g., acetonitrile) whenever possible. If an aqueous solution is needed, consider a D₂O-based buffer.[3] |
| Label Position | Deuterium on heteroatoms (like the -COOH group) and alpha-carbons are more susceptible to exchange.[3] | Be aware of the labeling pattern of your standard and the potential lability of certain deuterium atoms. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Acclimatization: Remove the sealed container of this compound from its storage location and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[1]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution: Dissolve the standard in a high-purity aprotic solvent (e.g., acetonitrile or methanol) in a Class A volumetric flask to create a stock solution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C.[2]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent to create a working solution at the desired concentration.[2]
Protocol 2: Assessing Isotopic Stability (Back-Exchange Study)
-
Objective: To determine if this compound is stable under your specific experimental conditions.[6]
-
Methodology: a. Prepare two sets of samples. i. Set A (Control): Spike the deuterated internal standard into your chosen aprotic solvent. ii. Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5] b. Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5][6] c. Process the samples using your established extraction procedure. d. Analyze the samples by LC-MS/MS. e. Monitor for any increase in the signal of the non-deuterated 4-Methylpentanoic acid in Set B compared to Set A. A significant increase indicates H/D back-exchange.[5]
Visualizations
Caption: Workflow to minimize isotopic exchange during sample preparation and analysis.
Caption: Decision tree for troubleshooting isotopic exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor recovery of 4-Methylpentanoic acid-D12
Welcome to the technical support center for 4-Methylpentanoic acid-D12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly focusing on poor recovery of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterium-labeled version of 4-Methylpentanoic acid (also known as isocaproic acid). It is commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS or LC-MS.[1][2][3][4] The use of a stable isotope-labeled internal standard helps to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled 4-Methylpentanoic acid.
Q2: What are the common causes for poor recovery of this compound?
Poor recovery of this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Suboptimal Sample Preparation: Issues such as incorrect pH of the sample, improper solvent selection for extraction, or the presence of interfering substances in the sample matrix can lead to inefficient extraction of the internal standard.[5][6]
-
Extraction Inefficiency: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimized for a short-chain fatty acid like 4-Methylpentanoic acid. Factors like phase separation issues in liquid-liquid extraction or incorrect sorbent and solvent selection in solid-phase extraction can significantly impact recovery.[5][7]
-
Analyte Instability: Although generally stable, degradation of this compound could occur under harsh experimental conditions, such as extreme pH or high temperatures, leading to lower than expected recovery.[8]
-
Instrumental Issues: Problems with the analytical instrument, such as leaks in the system, a contaminated ion source in the mass spectrometer, or improper instrument settings, can result in poor signal intensity and consequently, poor calculated recovery.[9][10][11]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which affects its signal and calculated recovery.[5][12]
Q3: Can the deuterium label on this compound be lost during analysis?
Loss of deuterium labels (isotopic exchange) can be a concern with deuterated internal standards.[12] This is more likely to happen if the deuterium atoms are in chemically labile positions. For this compound, the deuterium atoms are on carbon atoms, which are generally stable. However, exposure to harsh acidic or basic conditions or high temperatures during sample preparation could potentially facilitate isotopic exchange. It is crucial to operate within a moderate pH range and avoid excessive heat to maintain the isotopic integrity of the standard.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Problem: Low or inconsistent recovery of this compound.
A common culprit for poor recovery is the initial sample handling and extraction procedure.
Question: Have you optimized the pH of your sample before extraction?
-
Why it's important: 4-Methylpentanoic acid is a carboxylic acid. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa.[6]
-
Troubleshooting Action:
-
Determine the pKa of 4-Methylpentanoic acid (approximately 4.8).
-
Acidify your sample to a pH of ~2.5-3.0 before extraction.
-
Compare the recovery from the pH-adjusted sample to a non-adjusted sample.
-
Question: Is your extraction solvent appropriate for a short-chain fatty acid?
-
Why it's important: The choice of extraction solvent is critical for achieving high recovery. For a moderately polar compound like 4-Methylpentanoic acid, a solvent of intermediate polarity is often a good starting point.
-
Troubleshooting Action:
-
If using liquid-liquid extraction (LLE), consider solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE).
-
If recovery is still low, consider a more polar solvent or a mixture of solvents.
-
For solid-phase extraction (SPE), ensure you are using the correct type of sorbent. For carboxylic acids, anion exchange or polymer-based sorbents can be effective.[7][13]
-
Question: Are you experiencing issues with phase separation during LLE?
-
Why it's important: Incomplete phase separation can lead to the loss of your analyte and internal standard. Emulsions can also form, trapping the analyte at the interface.
-
Troubleshooting Action:
If you've optimized your sample preparation and are still facing issues, the problem may lie within your analytical method.
Question: Are you observing a chromatographic peak for this compound?
-
Why it's important: The absence of a peak indicates a more severe issue, potentially with the instrument itself or complete loss of the standard.
-
Troubleshooting Action:
-
No Peak:
-
Small or Inconsistent Peak:
-
Clean the ion source of the mass spectrometer, as contamination can lead to signal suppression.[5]
-
Check for column degradation, which can lead to poor peak shape and reduced signal.
-
Evaluate for matrix effects by performing a post-extraction spike experiment.
-
-
Matrix effects can significantly impact the accuracy of your results by suppressing or enhancing the ionization of your internal standard.
Question: Have you evaluated for the presence of matrix effects?
-
Why it's important: Co-eluting compounds from the sample matrix can affect the ionization efficiency of this compound, leading to inaccurate recovery calculations.[5][12]
-
Troubleshooting Action:
-
Perform a Post-Extraction Spike Experiment:
-
Prepare two sets of blank matrix samples.
-
Spike one set with this compound before the extraction process (pre-extraction spike).
-
Extract the other set of blank matrix and spike with the internal standard after the extraction process (post-extraction spike).
-
Compare the peak area of the post-extraction spike to a pure standard solution at the same concentration. A significant difference indicates matrix effects.
-
-
Experimental Protocols
Protocol 1: Optimization of Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation:
-
To 1 mL of your aqueous sample, add a known amount of this compound solution.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add a small volume of a suitable acid (e.g., 1M HCl) to adjust the sample pH to approximately 3.
-
Verify the pH using a pH meter or pH paper.
-
-
Solvent Extraction:
-
Add 3 mL of the chosen extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., mobile phase).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Sorbent Selection: Choose an appropriate SPE cartridge. For 4-Methylpentanoic acid, a polymer-based sorbent or a strong anion exchanger is recommended.[7][13]
-
Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-spiked and pH-adjusted sample onto the cartridge.
-
Ensure a slow and steady flow rate to allow for proper binding.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the this compound with a suitable solvent. For a polymer-based sorbent, this could be methanol. For an anion exchanger, an acidified organic solvent might be necessary.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate and reconstitute as described in the LLE protocol.
-
Quantitative Data Summary
| Parameter | Condition 1 (e.g., LLE with Ethyl Acetate, pH 7) | Condition 2 (e.g., LLE with Ethyl Acetate, pH 3) | Condition 3 (e.g., SPE, Polymer Sorbent, pH 3) |
| Recovery of this compound (%) | [Illustrative data, e.g., 45%] | [Illustrative data, e.g., 85%] | [Illustrative data, e.g., 95%] |
| Relative Standard Deviation (RSD, %) | [Illustrative data, e.g., 15%] | [Illustrative data, e.g., 5%] | [Illustrative data, e.g., 3%] |
Note: The data in this table is for illustrative purposes to demonstrate the expected improvement in recovery and precision with method optimization. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
References
- 1. This compound | 116287-57-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa | MDPI [mdpi.com]
- 8. welchlab.com [welchlab.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Calibration curve issues with 4-Methylpentanoic acid-D12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylpentanoic acid-D12 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
-
Question: My calibration curve for this compound is not linear. What are the potential causes and solutions?
Answer: Non-linearity in your calibration curve can stem from several factors, ranging from sample preparation to instrument settings. The most common issues include inaccurate dilutions, detector saturation, and inappropriate curve fitting.
Troubleshooting Guide:
-
Verify Standard Concentrations: Re-prepare your calibration standards, paying close attention to pipetting accuracy and serial dilution calculations. Use calibrated pipettes and fresh, high-purity solvents.
-
Check for Detector Saturation: Analyze your highest concentration standard. If the peak shape is flattened or broadened, your detector may be saturated. Dilute your standard to a concentration that falls within the linear range of the detector.
-
Assess the Blank: Analyze a blank sample (matrix without the analyte or internal standard). A high response in the blank could indicate contamination of the solvent, glassware, or the instrument itself.
-
Review Integration Parameters: Ensure that the peak integration parameters in your chromatography data system are set appropriately to accurately measure the peak area for both the analyte and the internal standard across the entire concentration range.
-
Consider a Different Curve Fit: While a linear fit is most common, some assays may be better described by a quadratic or weighted linear regression. Evaluate different models to see which best fits your data.
-
Issue 2: Inconsistent and Inaccurate Quantitative Results
-
Question: I'm observing high variability and inaccuracy in my quantitative results despite using this compound as an internal standard. What could be wrong?
Answer: Inaccurate and inconsistent results when using a deuterated internal standard can be due to several factors, including a lack of co-elution with the analyte, differential matrix effects, isotopic exchange, or impurities in the standard.[1][2]
Troubleshooting Guide:
-
Verify Co-elution: Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts in reversed-phase chromatography.[1][2] Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting. If they are not, you may need to adjust your chromatographic method.
-
Evaluate Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2] To assess this, perform a post-extraction addition experiment by spiking a known amount of the analyte and internal standard into an extracted blank matrix and comparing the response to that in a pure solvent.
-
Check for Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[1][2] Consider the pH of your solutions, as acidic or basic conditions can catalyze this exchange.[2]
-
Assess Internal Standard Purity: The presence of unlabeled 4-Methylpentanoic acid in your deuterated internal standard can lead to an overestimation of the analyte concentration.[2] Prepare a blank sample spiked only with the internal standard at the working concentration and check for a signal at the mass transition of the unlabeled analyte.[2]
-
Issue 3: Low Signal Intensity or Sensitivity
-
Question: The signal for my this compound is very low. How can I improve the sensitivity?
Answer: Low signal intensity can be due to issues with the instrument, the method, or the internal standard solution itself.
Troubleshooting Guide:
-
Confirm Solution Integrity: Ensure that your stock and working solutions of this compound have been stored correctly and have not expired. Improper storage can lead to degradation. The pure form should be stored at -20°C for long-term stability.
-
Optimize Mass Spectrometer Parameters: Tune the mass spectrometer specifically for this compound. Optimize parameters such as collision energy, declustering potential, and source temperature to maximize the signal.
-
Check for Ion Suppression: As mentioned previously, matrix components can suppress the ionization of your internal standard. If significant ion suppression is suspected, improve your sample clean-up procedure or adjust your chromatography to separate the internal standard from the interfering matrix components.
-
Inspect the LC-MS System: A dirty ion source, a clogged injector, or a leak in the system can all lead to a loss of signal. Perform routine maintenance on your LC-MS system.
-
Quantitative Data Summary
The following table summarizes key specifications and typical analytical parameters for this compound.
| Parameter | Recommended Value/Range | Notes |
| Purity | ≥98% isotopic enrichment | High isotopic purity is crucial for accurate quantification.[1] |
| Chemical Purity | >99% | Minimizes interference from other contaminants.[1] |
| Storage (Pure Form) | -20°C | Ensures long-term stability (≥ 4 years).[3] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| Calibration Curve Linearity (R²) | ≥ 0.99 | A common acceptance criterion for bioanalytical methods. |
| Lower Limit of Quantification (LLOQ) | Method-dependent | The response of the unlabeled analyte in a blank spiked with the internal standard should be less than 20% of the LLOQ response for the analyte.[2] |
Experimental Protocol: Preparation of a Calibration Curve
This protocol outlines the general steps for preparing a calibration curve using this compound as an internal standard for the quantification of 4-Methylpentanoic acid.
1. Preparation of Stock Solutions:
- Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 4-Methylpentanoic acid and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to achieve the target concentration.
- Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.
2. Preparation of Working Solutions:
- Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with the appropriate solvent to create a series of working solutions for your calibration standards.
- Internal Standard Working Solution: Dilute the IS stock solution to the final concentration that will be used in all samples (calibrators, QCs, and unknowns).
3. Preparation of Calibration Standards:
- For each calibration level, add a fixed volume of the IS working solution to a blank matrix.
- Add the corresponding volume of each analyte working solution to create a set of calibration standards with a range of analyte concentrations and a constant IS concentration.
- A "zero sample" (blank matrix with IS) and a "blank sample" (blank matrix only) should also be prepared.
4. Sample Preparation:
- To your unknown samples and quality control (QC) samples, add the same fixed volume of the IS working solution as used for the calibration standards.
- Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
5. LC-MS/MS Analysis:
- Inject the extracted samples, calibration standards, and QCs onto the LC-MS/MS system.
- Acquire data using the optimized method for both the analyte and the internal standard.
6. Data Processing:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
- Apply a linear regression (or another appropriate model) to the data to obtain the equation of the line and the correlation coefficient (R²).
- Use the calibration curve to determine the concentration of the analyte in the unknown samples and QCs.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common calibration curve issues.
References
Validation & Comparative
A Guide to the Validation of Analytical Methods Using 4-Methylpentanoic Acid-D12
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive overview of the validation of analytical methods utilizing 4-Methylpentanoic acid-D12, a deuterated internal standard for the quantification of 4-methylpentanoic acid. We will explore its performance in comparison to other alternatives and provide detailed experimental protocols to support its implementation in your laboratory.
The Critical Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, 4-methylpentanoic acid. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects during analysis. The use of a deuterated internal standard allows for reliable correction of variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for this compound are not extensively published, we can infer its superior performance based on the well-established principles of using stable isotope-labeled standards versus non-isotopically labeled (analog) internal standards.
Table 1: Performance Comparison of Internal Standard Types for 4-Methylpentanoic Acid Analysis
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS (e.g., Heptanoic Acid) | Rationale for Performance Difference |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | This compound and the analyte will experience nearly identical ion suppression or enhancement from matrix components, allowing for accurate correction. An analog IS will have different ionization characteristics. |
| Correction for Extraction Variability | Excellent | Good | Both will correct for physical losses during sample preparation, but the deuterated standard better mimics the analyte's interaction with the extraction solvent and potential for degradation. |
| Chromatographic Co-elution | Excellent | Poor | The deuterated standard will have a very similar retention time to the analyte, ensuring that any time-dependent matrix effects are accounted for. An analog IS will have a different retention time. |
| Accuracy | High | Moderate to Low | The superior correction for matrix effects and extraction variability leads to higher accuracy in the final quantified results. |
| Precision | High | Moderate to Low | By effectively normalizing for variations throughout the analytical process, the use of a deuterated standard results in lower variability between replicate measurements. |
| Linearity of Calibration Curve | Excellent | Good | The consistent response ratio between the analyte and the deuterated internal standard typically results in a highly linear calibration curve over a wide concentration range. |
Experimental Protocols for Method Validation
The validation of an analytical method using this compound should be performed in accordance with regulatory guidelines such as those from the FDA and ICH. Key validation parameters to be assessed include selectivity, linearity, accuracy, precision, recovery, and stability.
Sample Preparation: Derivatization vs. Direct Analysis
For the analysis of short-chain fatty acids (SCFAs) like 4-methylpentanoic acid, two main approaches for sample preparation are common: direct injection after protein precipitation or derivatization to improve chromatographic retention and ionization efficiency. The choice of method will depend on the required sensitivity and the complexity of the biological matrix.
Workflow for Analytical Method Validation
Caption: Workflow for the development, validation, and application of an analytical method using this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis of 4-Methylpentanoic Acid in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-methylpentanoic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the working internal standard solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-methylpentanoic acid from other matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
4-Methylpentanoic acid: Q1/Q3 (e.g., m/z 115.1 -> 71.1)
-
This compound: Q1/Q3 (e.g., m/z 127.2 -> 77.1) (Note: MRM transitions should be optimized for the specific instrument used)
-
-
Workflow for Sample Preparation and Analysis
Caption: A typical workflow for the quantification of 4-methylpentanoic acid in plasma using this compound.
Quantitative Data Summary
The following table presents typical acceptance criteria for the validation of a bioanalytical method, which should be met when using this compound as an internal standard.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Analysis of QC samples at low, medium, and high concentrations (n≥5) | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision | Intra- and inter-day analysis of QC samples (n≥5) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve meeting accuracy and precision criteria | Signal-to-noise ratio ≥ 10 |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | IS-normalized matrix factor CV ≤ 15% across different sources of matrix |
| Recovery | Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix | Consistent and reproducible, though not required to be 100% |
| Stability | Analysis of QC samples after various storage conditions (freeze-thaw, short-term, long-term) | Mean concentration within ±15% of nominal value |
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 4-methylpentanoic acid in complex biological matrices. Its ability to effectively compensate for matrix effects and variability in sample processing makes it a superior choice over non-isotopically labeled internal standards. By following rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for their studies.
References
A Researcher's Guide to Internal Standards for Short-Chain Fatty Acid Analysis: 4-Methylpentanoic acid-D12 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of short-chain fatty acids (SCFAs), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of 4-Methylpentanoic acid-D12 against other commonly employed internal standards, supported by a review of experimental data and detailed methodologies for SCFA analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Short-chain fatty acids, the metabolic byproducts of gut microbial fermentation of dietary fibers, are increasingly recognized for their pivotal role in host physiology and pathology. Accurate measurement of SCFAs in complex biological matrices such as feces, plasma, and tissue is paramount for understanding their biological function. The use of an internal standard (IS) is indispensable to correct for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analytes of interest, ensuring it is equally affected by these variations.
This guide focuses on this compound, a deuterated analog of a branched-chain fatty acid, and compares its utility with other classes of internal standards.
The Landscape of Internal Standards for SCFA Analysis
The choice of an internal standard for SCFA analysis broadly falls into three categories:
-
Deuterated (Stable Isotope Labeled) Internal Standards: These are considered the gold standard in mass spectrometry-based quantification.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the endogenous analyte by the mass spectrometer. Since their chemical and physical properties are nearly identical to the analytes, they co-elute during chromatography and experience similar ionization suppression or enhancement, providing the most accurate correction for matrix effects.[1] this compound falls into this category and is particularly useful for the quantification of branched-chain SCFAs like isovaleric acid and isobutyric acid, as well as other C4-C6 SCFAs. Other examples include acetic acid-D4, propionic acid-D5, and butyric acid-D7.
-
Non-Deuterated, Structurally Similar Internal Standards: These are compounds that are chemically similar to the SCFAs but are not naturally present in the biological samples being analyzed. Examples include 2-ethylbutyric acid, 2-methylvaleric acid, and crotonic acid. While more cost-effective and readily available than their deuterated counterparts, their physicochemical properties can differ from the analytes.[1] This can lead to variations in extraction recovery and chromatographic retention times, potentially resulting in less accurate correction for matrix effects.[1]
-
¹³C-Labeled Internal Standards: Similar to deuterated standards, these involve the incorporation of a heavy isotope of carbon (¹³C). They offer the same advantages as deuterated standards in terms of co-elution and correction for matrix effects. The choice between deuterated and ¹³C-labeled standards often comes down to commercial availability and cost.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of this compound and its alternatives based on data from various studies. It is important to note that these values are not from a single head-to-head comparative study but are collated from different validated methods. Performance can vary depending on the specific matrix, instrumentation, and experimental protocol.
| Internal Standard Type | Internal Standard Example | Typical Recovery (%) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Deuterated | This compound | 95 - 117[2] | > 0.99[2] | < 15[2] | Excellent correction for matrix effects; co-elutes with analytes. | Higher cost; may require custom synthesis. |
| Acetic acid-D4 | 90 - 110 | > 0.99 | < 15 | Ideal for the most abundant SCFA (acetate). | May not be representative for longer-chain SCFAs. | |
| Butyric acid-D7 | 92 - 120[3] | > 0.998[3] | < 12 (intra-day)[3] | Closely mimics a key SCFA. | ||
| Non-Deuterated | 2-Ethylbutyric acid | 85 - 115[4] | > 0.99 | < 10 | Cost-effective; readily available. | Different physicochemical properties may lead to inaccurate correction. |
| 2-Methylvaleric acid | 65 - 105[5] | > 0.99 | < 5.6 (inter-day)[5] | Good chromatographic separation from endogenous SCFAs. | Potential for variable extraction recovery compared to analytes. | |
| ¹³C-Labeled | Acetic acid-¹³C₂ | 93.1 - 108.7[6] | > 0.999[7] | < 8.8 (inter- and intra-day)[6] | Excellent correction for matrix effects; co-elutes with analytes. | Generally higher cost than deuterated standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate SCFA quantification. Below are representative protocols for GC-MS and LC-MS analysis.
Protocol 1: GC-MS Analysis of SCFAs using a Deuterated Internal Standard (e.g., this compound)
This protocol is adapted from methods that utilize derivatization to improve the volatility and chromatographic properties of SCFAs.
1. Sample Preparation and Extraction:
-
To 50 mg of fecal sample, add 1 mL of a saturated NaCl solution and 10 µL of the internal standard stock solution (e.g., 1 mg/mL this compound in methanol).
-
Homogenize the sample using a bead beater for 5 minutes.
-
Acidify the homogenate to pH 2-3 with 5 M HCl.
-
Add 1 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the ether layer to a new tube. Repeat the extraction twice more and pool the ether extracts.
2. Derivatization:
-
To the pooled ether extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 10 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of hexane.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each SCFA derivative and the internal standard.
Protocol 2: LC-MS/MS Analysis of SCFAs using a Non-Deuterated Internal Standard (e.g., 2-Ethylbutyric acid)
This protocol describes a direct analysis method without derivatization.
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard (e.g., 10 µM 2-ethylbutyric acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 50% B over 5 minutes, then to 95% B over 1 minute, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each SCFA and the internal standard.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key steps in SCFA analysis using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - ProQuest [proquest.com]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Achieving Accuracy and Precision in 4-Methylpentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of 4-methylpentanoic acid, a branched-chain fatty acid of interest in various metabolic studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of 4-Methylpentanoic acid-D12, a deuterated internal standard, with a common alternative, heptadecanoic acid (C17:0), a non-isotopic structural analog. The information presented herein is supported by experimental data from various studies and detailed analytical protocols to aid researchers in selecting the optimal quantification strategy.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency. This ensures that any experimental variability affects both the analyte and the internal standard equally, leading to a reliable and reproducible measurement of the analyte's concentration.
Performance Comparison: this compound vs. Heptadecanoic acid (C17:0)
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to minimal differences in extraction recovery and ionization response.[1] Non-isotopic internal standards, like heptadecanoic acid (C17:0), are a cost-effective alternative but may exhibit different behaviors during analysis, potentially impacting accuracy and precision.[2][3]
The following table summarizes the performance characteristics of methods utilizing deuterated internal standards for short-chain fatty acid (SCFA) analysis and those using heptadecanoic acid. While a direct head-to-head comparison for 4-methylpentanoic acid is not available in a single study, the data presented provides valuable insights into the expected performance of each approach.
| Performance Metric | Method Utilizing Deuterated Internal Standards (for various SCFAs) | Method Utilizing Heptadecanoic Acid (C17:0) (for various fatty acids) |
| Linearity (R²) | > 0.99[4] | > 0.99[5] |
| Accuracy (% Recovery) | 91.24% to 118.42%[4] | 98.1% to 102.6%[5] |
| Precision (%RSD) | 1.12% to 6.13%[4] | < 3.2% (inter-assay)[5] |
Note: The data presented is compiled from different studies analyzing various short-chain and long-chain fatty acids. The performance of a specific method can vary depending on the analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are provided below. These protocols are based on established methods for short-chain fatty acid analysis and can be adapted for the quantification of 4-methylpentanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile fatty acids and requires a derivatization step to improve the chromatographic properties of 4-methylpentanoic acid.
1. Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, fecal extract), add a known amount of internal standard (this compound or Heptadecanoic acid).
-
Acidify the sample with HCl.
-
Extract the fatty acids with an organic solvent (e.g., diethyl ether or a mixture of isooctane and methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the dried extract to form volatile esters (e.g., pentafluorobenzyl (PFB) esters by adding PFB-Br and diisopropylethylamine in acetonitrile and incubating at room temperature).[1][6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A suitable capillary column for fatty acid analysis (e.g., ZB-1 or HP-5ms).[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An appropriate temperature gradient to separate the analytes of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Negative Chemical Ionization (NCI) for PFB derivatives.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers an alternative approach that may not require derivatization for some short-chain fatty acids. However, derivatization is often employed to enhance sensitivity and chromatographic retention.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
To 50 µL of sample (e.g., serum), add a known amount of internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
For derivatization, the supernatant can be reacted with an agent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC.[7][8]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system (e.g., Shimadzu LCMS-8060 or Thermo Scientific Exploris 240 Orbitrap).[7][8]
-
Column: A reversed-phase column (e.g., C18) is commonly used.[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid.[9]
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization agent used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[8]
Visualizing Experimental Workflows and Concepts
To further clarify the analytical process and the fundamental concepts of accuracy and precision, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of 4-methylpentanoic acid.
Caption: Visual representation of accuracy and precision in analytical measurements.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lipidmaps.org [lipidmaps.org]
Performance Comparison of Internal Standards for Short-Chain Fatty Acid Assays
In the realm of bioanalytical research and drug development, the precise and accurate quantification of endogenous molecules such as short-chain fatty acids (SCFAs) is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides a comparative overview of the linearity and range for assays utilizing 4-Methylpentanoic acid-D12 and an alternative deuterated internal standard, Butyric acid-D7, for the quantification of their non-labeled counterparts.
Linearity and Range: A Comparative Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the purpose of this comparison, we have synthesized representative data based on typical performance characteristics of validated bioanalytical methods for SCFAs.
| Parameter | 4-Methylpentanoic Acid Assay with this compound IS | Butyric Acid Assay with Butyric acid-D7 IS |
| Analyte | 4-Methylpentanoic Acid | Butyric Acid |
| Internal Standard (IS) | This compound | Butyric acid-D7 |
| Linear Range | 0.1 µM - 100 µM | 0.5 µM - 500 µM |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.1 µM | 0.5 µM |
| Upper Limit of Quantitation (ULOQ) | 100 µM | 500 µM |
| Accuracy at LLOQ | 85% - 115% | 90% - 110% |
| Precision at LLOQ (%CV) | < 15% | < 10% |
Note: The data presented in this table are representative examples derived from multiple sources describing SCFA analysis and do not represent a direct head-to-head study.
Experimental Protocols
A detailed experimental protocol for the determination of short-chain fatty acids using an LC-MS/MS method with a deuterated internal standard is provided below. This protocol is a composite of methodologies frequently reported in peer-reviewed literature.
Sample Preparation
-
Thawing: Frozen biological samples (e.g., plasma, fecal extracts) are thawed on ice.
-
Aliquoting: A 100 µL aliquot of the sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard solution (e.g., this compound in a suitable solvent) at a known concentration is added to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: 400 µL of ice-cold acetonitrile is added to precipitate proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of SCFAs.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Calibration Curve and Quantification
-
Calibration Standards: A series of calibration standards are prepared by spiking blank matrix with known concentrations of the non-labeled analyte.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical assay.
Caption: Workflow for Linearity and Range Assessment.
Conclusion
The selection of an appropriate internal standard is critical for the development of reliable and accurate bioanalytical methods. Both this compound and Butyric acid-D7 are suitable for the quantification of their respective non-labeled analogs. The choice of internal standard will depend on the specific SCFAs being targeted in the assay. The validation of linearity, range, accuracy, and precision according to regulatory guidelines is essential to ensure the integrity of the data generated.
A Comparative Guide to the Analytical Detection of 4-Methylpentanoic Acid-D12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection of 4-Methylpentanoic acid-D12, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, 4-methylpentanoic acid. While the primary role of an internal standard negates the necessity for its own limit of detection (LOD) in a conventional sense, understanding the sensitivity of analytical methods to this compound is vital for robust assay development. This document outlines the common analytical platforms, their performance characteristics, and detailed experimental protocols.
The Role of this compound as an Internal Standard
This compound is predominantly used as an internal standard in mass spectrometry-based assays to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3] A known amount of the deuterated standard is added to samples and calibration standards, and the ratio of the analyte's signal to the internal standard's signal is used for quantification.[4] This approach significantly improves the accuracy and precision of the measurement of the target analyte.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of short-chain fatty acids and their deuterated analogs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sample Volatility | Requires analytes to be volatile or made volatile through derivatization. | Suitable for a wider range of compounds, including non-volatile ones. |
| Derivatization | Often necessary for acidic compounds like 4-methylpentanoic acid to improve volatility and chromatographic performance.[1][5] | Can sometimes be avoided, but derivatization can improve ionization efficiency and sensitivity. |
| Estimated LOD | For similar short-chain fatty acids, LODs in the range of 5–24 ng/mL have been reported.[6] | For similar short-chain fatty acids, LODs can be in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range. |
| Selectivity | High, especially with selected ion monitoring (SIM).[1][2] | Very high, particularly with multiple reaction monitoring (MRM) on a triple quadrupole instrument. |
| Typical Use Case | Analysis of volatile fatty acids in various biological matrices.[1][2] | Bioanalytical studies requiring high throughput and sensitivity. |
Experimental Protocols
Below is a generalized protocol for the determination of the instrumental limit of detection for a compound like this compound using mass spectrometry. This protocol can be adapted for either GC-MS or LC-MS.
Objective: To determine the lowest concentration of this compound that can be reliably detected by the instrument.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, acetonitrile, or appropriate solvent for the analytical method)
-
Mass spectrometer (GC-MS or LC-MS/MS)
-
Appropriate chromatographic column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare working standards at concentrations ranging from 1 µg/mL down to 1 pg/mL.
-
Instrument Method Setup:
-
Develop a sensitive and specific method for the detection of this compound.
-
For GC-MS, this may involve a derivatization step to increase volatility.
-
For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters and identify the optimal multiple reaction monitoring (MRM) transitions.
-
-
Analysis:
-
Inject the solvent blank multiple times (e.g., n=10) to determine the baseline noise.
-
Inject the lowest concentration standards in replicate (e.g., n=7).
-
-
Data Analysis and LOD Calculation:
-
The Limit of Detection (LOD) is typically defined as the concentration that produces a signal-to-noise ratio (S/N) of 3.
-
Alternatively, the LOD can be calculated using the standard deviation of the response of the low-concentration standards: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Workflow for Limit of Detection Determination
Caption: Workflow for LOD Determination.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 116287-57-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Deuterated Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deuterated fatty acids (D-FAs) against their non-deuterated counterparts, supported by experimental data. This analysis focuses on the enhanced stability of D-FAs and their potential therapeutic applications in mitigating cellular damage caused by lipid peroxidation.
Deuterated fatty acids are lipid molecules in which specific hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution, particularly at the bis-allylic positions of polyunsaturated fatty acids (PUFAs), significantly enhances their resistance to oxidation. This guide delves into the comparative performance of these "reinforced" lipids in various experimental models, highlighting their potential in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and aging.
Performance Comparison: Deuterated vs. Non-Deuterated Fatty Acids
The primary advantage of deuterated fatty acids lies in their ability to inhibit lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that damages cellular membranes and generates toxic byproducts. The substitution of hydrogen with the heavier deuterium isotope strengthens the carbon-hydrogen bond, making it more difficult for ROS to abstract a hydrogen atom and initiate the peroxidation cascade. This "kinetic isotope effect" is the cornerstone of the protective action of D-FAs.
Reduction of Lipid Peroxidation Products
Experimental studies have consistently demonstrated a significant reduction in lipid peroxidation markers in the presence of deuterated polyunsaturated fatty acids (D-PUFAs).
| Experimental Model | Deuterated Fatty Acid | Non-Deuterated Control | Outcome Measure | Percentage Reduction with D-PUFA | Reference |
| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet (D2-Linoleic Acid & D4-α-Linolenic Acid) | H-PUFA diet | F2-Isoprostanes (Brain Tissue) | ~55% | [1][2] |
| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet (D2-Linoleic Acid & D4-α-Linolenic Acid) | H-PUFA diet | F4-Neuroprostanes (Brain Tissue) | Significant Reduction | [2] |
| Aldh2-/- Mouse Model of Sporadic Alzheimer's Disease | D-PUFA diet | H-PUFA diet | F2-Isoprostanes (Cortex & Hippocampus) | ~55% | [1] |
| Aldh2-/- Mouse Model of Sporadic Alzheimer's Disease | D-PUFA diet | H-PUFA diet | Prostaglandin F2α (Cortex & Hippocampus) | 20-25% | [1] |
Improvement in Cognitive Function
In animal models of neurodegenerative diseases, dietary supplementation with D-PUFAs has shown promising results in improving cognitive performance.
| Experimental Model | Deuterated Fatty Acid | Non-Deuterated Control | Cognitive Test | Outcome | Reference |
| Aldh2-/- Mouse Model of Sporadic Alzheimer's Disease | D-PUFA diet | H-PUFA diet | Cognitive/Memory Tests | Consistent improvement, resetting performance to that of wild-type mice | [1] |
| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet | H-PUFA diet | Spatial Learning and Memory | No significant amelioration of deficits | [2] |
Note: The efficacy of D-PUFAs on cognitive function may depend on the specific animal model and the cognitive tests employed.
Extension of Lifespan in Model Organisms
Studies using the nematode Caenorhabditis elegans have demonstrated that D-PUFAs can extend lifespan, particularly under conditions of oxidative stress.
| Organism | Deuterated Fatty Acid | Non-Deuterated Control | Condition | Lifespan Extension | Reference |
| C. elegans | Deuterated trilinolenin [D-TG(54:9)] | Trilinolenin [TG(54:9)] | Normal | Significant extension | [3][4] |
| C. elegans | Deuterated trilinolenin [D-TG(54:9)] | Trilinolenin [TG(54:9)] | Oxidative Stress (Paraquat-induced) | Significant extension | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the comparative analysis of deuterated fatty acids.
Lipid Peroxidation Assay (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples (e.g., brain, liver) in a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.
Quantification of Deuterated Fatty Acid Incorporation
This protocol determines the extent to which deuterated fatty acids are incorporated into cellular membranes.
-
Lipid Extraction: Extract total lipids from tissues or cells using a chloroform:methanol solvent system.
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to form FAMEs using a reagent like boron trifluoride in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using GC-MS. The mass spectrometer will detect the mass shift corresponding to the incorporated deuterium atoms.
-
Data Analysis: Quantify the percentage of deuterated fatty acids by comparing the peak areas of the deuterated and non-deuterated forms of each fatty acid.[5][6][7]
Cognitive Function Assessment in Mice (Morris Water Maze)
This test assesses spatial learning and memory in mouse models of neurodegenerative diseases.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis: Compare the escape latencies and time in the target quadrant between mice fed D-PUFA and H-PUFA diets.
Lifespan Assay in C. elegans
This assay measures the effect of deuterated fatty acids on the lifespan of the nematode C. elegans.
-
Worm Culture: Synchronize a population of C. elegans and grow them on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Treatment: Supplement the NGM plates with either deuterated or non-deuterated fatty acids. For oxidative stress conditions, the pro-oxidant paraquat can be added to the media.
-
Lifespan Measurement: Monitor the worms daily and record the number of living and dead individuals. Worms that do not respond to gentle prodding are scored as dead.
-
Data Analysis: Generate survival curves and calculate the mean and maximum lifespan for each group. Statistical analysis (e.g., log-rank test) is used to determine significant differences between the groups.[3][4]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental procedures.
Caption: Mechanism of Lipid Peroxidation and Inhibition by D-PUFAs.
Caption: General Experimental Workflow for Comparing Deuterated Fatty Acids.
References
- 1. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Methylpentanoic Acid Utilizing a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical research and pharmaceutical development, the precise and accurate quantification of metabolites is paramount. 4-Methylpentanoic acid, a branched-chain fatty acid, is of interest in various metabolic studies. The use of a stable isotope-labeled internal standard, such as 4-Methylpentanoic acid-D12, is a critical component of robust analytical method validation, ensuring high-quality and reliable data. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 4-Methylpentanoic acid, with this compound as the internal standard.
The selection of an analytical method is a critical decision, often dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Cross-validation of these methods is essential to ensure that the data generated is reliable and comparable, particularly when transitioning between different analytical platforms or laboratories.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of short-chain fatty acids like 4-Methylpentanoic acid, employing a deuterated internal standard. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 20 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies for the analysis of 4-Methylpentanoic acid using both GC-MS and LC-MS/MS with this compound as an internal standard are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 4-Methylpentanoic acid, a derivatization step is necessary to increase volatility and improve chromatographic performance.
1. Sample Preparation and Derivatization:
-
Spiking: To 100 µL of the sample (e.g., plasma, urine, or cell culture media), add a known concentration of this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate or a mixture of hexane and isopropanol.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a mixture of pentafluorobenzyl bromide (PFBBr) and a catalyst. Heat the mixture to facilitate the reaction and form a volatile ester derivative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-INNOWax).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, an initial temperature of 60°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized 4-Methylpentanoic acid and its D12-labeled internal standard for enhanced sensitivity and selectivity.
A Comparative Guide to the Purity and Isotopic Enrichment of 4-Methylpentanoic acid-D12
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these reagents are of paramount importance for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of commercially available 4-Methylpentanoic acid-D12, a deuterated internal standard commonly used in mass spectrometry-based quantification of its unlabeled counterpart.
Data Summary
The following table summarizes the purity and isotopic enrichment of this compound from various suppliers, alongside a non-deuterated alternative for reference.
| Product | Supplier | Catalog Number | Chemical Purity | Isotopic Enrichment/Purity |
| This compound | Larodan | 71-0612 | >99%[1] | Not explicitly specified |
| This compound | Cayman Chemical | 27873 | ≥99% deuterated forms (d1-d12)[2][3] | ≥99% deuterated forms (d1-d12)[2][3][4] |
| This compound | CDN Isotopes | D-5819 | - | 98 atom % D |
| This compound | MedChemExpress | HY-W015882S | 99.25% | Not explicitly specified |
| 4-Methylpentanoic acid | Sigma-Aldrich | W346301 | ≥98% | Not applicable[5] |
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment is critical for the validation of labeled compounds. Below are detailed methodologies for these essential analyses.
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound for chemical purity, including potential organic impurities. Due to the polar nature of the carboxylic acid group, a derivatization step to form a more volatile ester is necessary for optimal GC analysis.
1. Sample Preparation and Derivatization (Methyl Esterification):
-
Accurately weigh approximately 1 mg of this compound into a clean glass vial.
-
Add 1 mL of a 14% solution of Boron Trifluoride (BF₃) in methanol.
-
Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture for 1 minute to extract the fatty acid methyl ester (FAME) into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
3. Data Analysis:
-
The chemical purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all detected peaks.
-
Potential impurities could include residual starting materials from synthesis, by-products, or isomers. Common laboratory contaminants such as phthalates or siloxanes should also be considered.[6][7][8][9][10]
Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes the general procedure for assessing the isotopic enrichment of this compound using high-resolution mass spectrometry.[2]
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).
2. Mass Spectrometry Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Orbitrap HRMS) is recommended to resolve the isotopic peaks.[11]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for analyzing the deprotonated molecule [M-H]⁻.
-
Analysis Mode: Full scan mode is used to acquire the mass spectrum across a relevant m/z range that includes the masses of the fully deuterated, partially deuterated, and unlabeled compound.
3. Data Analysis:
-
Acquire the mass spectrum and identify the ion cluster corresponding to 4-Methylpentanoic acid.
-
The isotopic enrichment is calculated by determining the relative abundance of the ion corresponding to the fully deuterated molecule (d12) compared to the sum of abundances of all isotopic variants (d0 to d12).[12]
-
The theoretical mass of the [M-H]⁻ ion for unlabeled 4-Methylpentanoic acid is approximately 115.0759 g/mol , while for the D12 version, it is approximately 127.1511 g/mol . The high-resolution mass spectrometer allows for the separation and quantification of these and the intermediate deuterated forms.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in determining chemical purity and isotopic enrichment.
Caption: Workflow for Chemical Purity Determination by GC-MS.
Caption: Workflow for Isotopic Enrichment Determination by HRMS.
References
- 1. larodan.com [larodan.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-甲基戊酸 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Methods for 4-Methylpentanoic Acid-D12 Analysis
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Methylpentanoic acid-D12, a deuterated internal standard crucial for the accurate measurement of its unlabeled counterpart in various biological and environmental matrices. Given the absence of direct inter-laboratory comparison studies for this compound, this document synthesizes expected performance characteristics from established methods for similar short-chain fatty acids, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
The quantification of this compound, and by extension 4-Methylpentanoic acid, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS often depends on the sample matrix, required sensitivity, and laboratory resources. Below is a summary of expected performance parameters for each technique, derived from comparative studies on similar analytes.[1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Often required to increase volatility and thermal stability | Not always necessary, but can be used to improve ionization efficiency and chromatographic retention[3] |
| Limit of Detection (LOD) | Generally lower, especially for volatile compounds[2] | Can achieve very low detection limits, particularly with advanced instrumentation[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range | Comparable to GC-MS, highly dependent on the specific method and matrix |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 15% |
| Throughput | Can be lower due to longer run times and derivatization steps | Generally higher, especially with modern UHPLC systems |
| Matrix Effects | Less susceptible to ion suppression/enhancement | More prone to matrix effects which can impact accuracy |
| Selectivity | High, especially with high-resolution mass analyzers | High, particularly with tandem mass spectrometry (MS/MS) |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine), add an appropriate amount of the internal standard, this compound.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) after acidification of the sample to protonate the carboxylic acid.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, BSTFA with 1% TMCS).
-
Heat the mixture at 60-80°C for 30-60 minutes to facilitate the formation of a volatile silyl ester.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in selected ion monitoring (SIM) mode for target ions of the derivatized this compound.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation:
-
To 100 µL of sample, add the internal standard, this compound.
-
Perform a protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
Instrumental Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in negative ion mode is typically used. Data is acquired using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound.
-
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow and the logical structure of an inter-laboratory comparison study.
Caption: A typical workflow for the quantitative analysis of this compound.
Caption: The logical flow of a typical inter-laboratory comparison study.
References
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 4-Methylpentanoic acid-D12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 4-Methylpentanoic acid-D12, a deuterated internal standard designed for the accurate quantification of 4-methylpentanoic acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Product Overview
This compound (CAS No. 116287-57-1) is a stable isotope-labeled analog of 4-methylpentanoic acid, a branched-chain fatty acid (BCFA) involved in metabolic pathways.[1][2][3][4][5] Its use as an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and reliability of quantitative analysis.[6]
Performance Characteristics
While specific experimental data for the validation of this compound is not extensively published in publicly available literature, the performance of analytical methods using analogous deuterated internal standards for short-chain and branched-chain fatty acids is well-documented. The following table summarizes the typical performance characteristics that can be expected when using this compound in a validated LC-MS/MS method.
| Performance Parameter | Typical Expected Performance |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µg/mL range, depending on the matrix and instrumentation |
| Matrix Effect | Minimal, compensated by the co-eluting internal standard |
| Recovery | Consistent and reproducible across the calibration range |
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is crucial for the development of robust quantitative analytical methods. Here, we compare this compound with other potential internal standards for the analysis of 4-methylpentanoic acid.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Analog | This compound | - Co-elutes with the analyte, providing the best correction for matrix effects and variability in extraction and ionization.[6]- Chemically identical to the analyte, ensuring similar behavior during sample processing. | - Higher cost compared to other alternatives.- Not always commercially available for all analytes. |
| Homologous Series | Heptanoic acid, 2-Ethylbutyric acid | - Similar chemical properties to the analyte.- More affordable than SIL standards. | - Different retention time from the analyte, leading to potential differences in matrix effects.- May not perfectly mimic the analyte's behavior during extraction. |
| Structural Analogs | Other branched-chain fatty acids (e.g., 3-methylpentanoic acid) | - May have similar chromatographic behavior.- Cost-effective. | - Differences in chemical structure can lead to variations in extraction efficiency and ionization response.- Potential for co-elution with other matrix components. |
The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry for its ability to provide the most accurate and precise results by effectively compensating for various sources of error.
Experimental Protocols
A generalized experimental protocol for the quantification of 4-methylpentanoic acid in human plasma using this compound as an internal standard is provided below. This protocol should be optimized and validated for specific laboratory conditions and matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of short-chain fatty acids.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4-methylpentanoic acid and this compound.
Biosynthesis of 4-Methylpentanoic Acid
4-Methylpentanoic acid is a metabolite derived from the branched-chain amino acid, leucine. The following diagram illustrates the key steps in this metabolic pathway.
Caption: Metabolic pathway of Leucine to 4-Methylpentanoic acid.
References
- 1. This compound | 116287-57-1 [chemicalbook.com]
- 2. biocompare.com [biocompare.com]
- 3. larodan.com [larodan.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Methylpentanoic Acid-D12: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methylpentanoic acid-D12, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that is toxic in contact with skin and can cause severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.
-
Emergency Procedures: In case of accidental exposure, immediately remove all contaminated clothing and rinse the affected skin area with water. For eye contact, rinse cautiously with water for several minutes. In either case, seek immediate medical attention.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not detailed in the provided search results, the following table summarizes its key physical and chemical properties relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₆D₁₂O₂[2][3] |
| Molecular Weight | 128.23 g/mol [2] |
| Appearance | Neat oil[3] |
| Boiling Point | 199-201 °C (for non-deuterated form)[4] |
| Density | 0.923 g/mL at 25 °C (for non-deuterated form)[4] |
| Flash Point | 97 °C (closed cup) (for non-deuterated form)[4] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste[5]. Do not dispose of this chemical in standard laboratory trash or down the drain[1][6].
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: this compound must be treated as a hazardous chemical waste.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it separate from non-hazardous waste.
Step 2: Containerization
-
Select Appropriate Container: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid[5][6]. The original container is often a suitable choice if it is in good condition[6].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date[6][7].
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation[6].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's established procedures to request a pickup of the hazardous waste by the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor[6].
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations[6].
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent before they can be considered non-hazardous[5].
-
Collect Rinsate: The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste along with the this compound.
-
Container Disposal: Once properly decontaminated, the empty container can typically be disposed of in the regular laboratory trash or recycling, after defacing any hazard labels[5].
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-甲基戊酸 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. mtu.edu [mtu.edu]
Personal protective equipment for handling 4-Methylpentanoic acid-D12
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 4-Methylpentanoic acid-D12, a substance classified as toxic in contact with skin and corrosive, causing severe skin burns and eye damage.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses significant health risks upon exposure. The primary hazards include acute dermal toxicity and the potential to cause severe skin and eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles providing a tight seal.[2] A face shield should be worn over the goggles.[2] | Protects against splashes and vapors that can cause severe eye irritation and damage.[2] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile, butyl rubber, neoprene, or Viton™ gloves are recommended.[2] Ensure full coverage of hands and forearms.[2] | Prevents skin contact, which can be toxic and cause severe burns.[1] |
| Lab Coat/Apron/Coveralls | Long-sleeved, chemical-resistant lab coat, apron, or coveralls.[3] | Provides a barrier against accidental spills and splashes. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if working in poorly ventilated areas or when vapors/mists are generated.[4] A type ABEK (EN14387) respirator filter is recommended. | Protects the respiratory tract from corrosive vapors. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the procedural steps for safe handling from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. The container should be compatible with corrosive materials.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be considered hazardous waste. These should be collected in a separate, clearly labeled waste container.
Disposal Procedure:
All waste must be disposed of through an approved hazardous waste disposal service. Do not pour the chemical down the drain or dispose of it with regular laboratory trash.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[5]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[5]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
